1-(2-Bromoethyl)adamantane
Description
Properties
IUPAC Name |
1-(2-bromoethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAIZXCUJMFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362863 | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-37-5 | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethyl)adamantane for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, and applications of 1-(2-Bromoethyl)adamantane, a key intermediate in modern medicinal chemistry.
Abstract
This compound is a halogenated derivative of adamantane, a rigid, tricyclic hydrocarbon. Its unique structural and physicochemical properties, particularly its lipophilicity and stable cage-like structure, make it a valuable building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development, with a focus on antiviral and neuroprotective agents.
Chemical Properties and Data
This compound is a white to off-white solid at room temperature. The bulky adamantyl group attached to the bromoethyl moiety imparts significant lipophilicity, which can enhance the ability of derivative compounds to cross biological membranes, including the blood-brain barrier. Its CAS number is 773-37-5.[1]
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| CAS Number | 773-37-5 | [1] |
| Molecular Formula | C₁₂H₁₉Br | [2] |
| Molecular Weight | 243.18 g/mol | [2] |
| Melting Point | 68-69 °C | [3] |
| Boiling Point | 116-126 °C (at 3 Torr) | [3] |
| Density | 1.314 g/cm³ (Predicted) | [2] |
| Appearance | White to Off-White Solid/Crystalline Powder | [3][4] |
| Solubility | Insoluble in water; Soluble in Chloroform, Ethyl Acetate, DMSO, THF, and dichloromethane. | [3][4] |
Synthesis and Reactivity
This compound is a versatile intermediate due to the reactivity of the bromine atom, which can be readily displaced through nucleophilic substitution reactions. This allows for the introduction of various functional groups, making it a crucial precursor for creating diverse chemical libraries for drug screening.
A common and effective method for the synthesis of this compound is through the bromination of its corresponding alcohol, 2-(adamantan-1-yl)ethanol.
Experimental Protocol: Synthesis from 2-(adamantan-1-yl)ethanol
This protocol details the synthesis of this compound via the reaction of 2-(adamantan-1-yl)ethanol with hydrobromic acid and sulfuric acid.[5]
Materials:
-
2-(adamantan-1-yl)ethanol (10.82 g, 0.06 mol)
-
Hydrobromic acid (48%, 26.2 g)
-
Concentrated sulfuric acid (10.82 g)
-
Water
-
Diethyl ether
-
Sodium carbonate solution (10% w/v)
-
Magnesium sulfate (anhydrous)
-
Aqueous ethanol
Procedure:
-
A mixture of 48% hydrobromic acid (26.2 g), concentrated sulfuric acid (10.82 g), and 2-(adamantan-1-yl)ethanol (10.82 g, 0.06 mol) is prepared in a suitable reaction vessel.[5]
-
The mixture is stirred and heated under reflux for 6 hours.[5]
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
Water (60 ml) is added to the cooled reaction mixture, and it is shaken.[5]
-
The organic layer is separated and extracted with diethyl ether (3 x 100 ml).[5]
-
The combined ether extracts are washed with water (1 x 20 ml) followed by a 10% w/v sodium carbonate solution (20 ml).[5]
-
The resulting ether solution is dried over anhydrous magnesium sulfate.[5]
-
The ether is removed under reduced pressure to yield a solid crude product.[5]
-
The solid is recrystallized from aqueous ethanol to afford pure 1-(adamantan-1-yl)-2-bromoethane as white plates with a melting point of 71-72 °C.[5]
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, known to impart favorable properties such as increased lipophilicity, metabolic stability, and a rigid framework for interacting with biological targets.[6] this compound serves as a key intermediate for introducing this valuable moiety into new chemical entities.
-
Antiviral Agents: Adamantane derivatives have a history of use as antiviral drugs, most notably amantadine and rimantadine for influenza A.[6][7] this compound is a precursor for synthesizing new adamantane-based compounds that can be evaluated for activity against various viruses. The bromoethyl group allows for the attachment of different pharmacophoric groups that can target viral components, such as ion channels.[8]
-
Neurological Disorders: The adamantane structure is central to memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[9] The lipophilic nature of the adamantane cage facilitates crossing the blood-brain barrier. This compound is used to synthesize novel compounds targeting the central nervous system, including potential treatments for neurodegenerative diseases and other neurological conditions.[9] It is specifically used in the diastereoselective preparation of substituted [(adamantanyl)ethyl]phenylpiperidines, which have been investigated for their neurological activity.[1][3]
-
Other Therapeutic Areas: The versatility of this compound allows for its use in the exploration of other therapeutic areas, including as a building block for protease inhibitors and neuraminidase-targeting compounds.[4] Research into adamantane derivatives extends to potential anti-cancer and anti-microbial applications.[6]
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound is classified as an irritant.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place, with some suppliers recommending storage in a freezer at -20°C.[3] For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound | 773-37-5 [chemicalbook.com]
- 2. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 773-37-5 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. smolecule.com [smolecule.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Bromoethyl)adamantane, a key intermediate in the development of various therapeutic agents. This document details the experimental protocols, summarizes key data, and presents visual workflows to facilitate a thorough understanding of this compound.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is a derivative of adamantane, characterized by a rigid, cage-like hydrocarbon structure, which imparts unique properties such as high thermal stability and lipophilicity. These characteristics make it a valuable building block in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉Br | [2][3][4] |
| Molecular Weight | 243.18 g/mol | [2][3][4][5] |
| CAS Number | 773-37-5 | [3][4][5][6] |
| Melting Point | 118-122 °C | [1] |
| Boiling Point | 285 °C (decomposes) | [1] |
| Density (predicted) | 1.32 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in DMSO, THF, and dichloromethane. | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of 1-adamantaneethanol. This reaction typically involves the use of a brominating agent in an acidic medium.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound from 1-adamantaneethanol has been reported. The following procedure is a representative example:
Materials:
-
1-Adamantaneethanol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-adamantaneethanol in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosphorus tribromide in diethyl ether to the cooled solution, while maintaining the temperature below 10 °C. A small amount of pyridine is often added to neutralize the HBr byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the adamantyl cage protons and the ethyl chain protons. The adamantyl protons typically appear as a series of broad multiplets in the region of 1.5-2.0 ppm. The methylene protons of the ethyl group adjacent to the adamantyl cage (-CH₂-Ad) would appear as a triplet, while the methylene protons adjacent to the bromine atom (-CH₂-Br) would also appear as a triplet at a more downfield chemical shift due to the electron-withdrawing effect of the bromine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The highly symmetric adamantane cage gives rise to four distinct signals for the quaternary, methine, and two types of methylene carbons.[7] The introduction of the 2-bromoethyl substituent at the C1 position will cause a shift in the signals of the adamantyl carbons, particularly the carbon directly attached to the substituent. The two carbons of the ethyl chain will also be visible in the spectrum. The carbon attached to the bromine atom will be significantly downfield.
Reference ¹³C NMR Data for Adamantane Derivatives:
| Carbon Position | Adamantane (ppm) | 1-Bromoadamantane (ppm) |
| C1 | 28.46 | 69.1 |
| C2 | 37.85 | 48.0 |
| C3 | 28.46 | 31.9 |
| C4 | 37.85 | 35.7 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of approximately equal intensity, which is characteristic of compounds containing a single bromine atom. The fragmentation pattern is likely to involve the loss of the bromine atom to form a stable adamantylethyl cation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the C-H stretching and bending vibrations of the adamantyl cage and the ethyl group. The C-Br stretching vibration is also expected to be observed in the fingerprint region of the spectrum.
Characterization Workflow
The following diagram outlines the logical workflow for the characterization of synthesized this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its rigid and lipophilic adamantyl moiety is often incorporated into drug candidates to enhance their binding affinity to target receptors, improve their pharmacokinetic properties, and reduce their metabolic degradation. It is a key building block for the development of antiviral agents, including protease inhibitors and neuraminidase-targeting compounds.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers and scientists involved in the synthesis of adamantane-based compounds for drug discovery and development. The unique structural features of this molecule continue to make it an attractive scaffold for the design of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. kbfi.ee [kbfi.ee]
- 3. This compound | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 773-37-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound | 773-37-5 [chemicalbook.com]
- 6. synchem.de [synchem.de]
- 7. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 1-(2-Bromoethyl)adamantane: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)adamantane, a key intermediate in pharmaceutical and materials science applications. The document details its molecular structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and subsequent use.
Molecular Structure and Chemical Formula
This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. It consists of an adamantane core substituted at the 1-position with a 2-bromoethyl group.
Molecular Formula: C₁₂H₁₉Br[1][2]
IUPAC Name: this compound[1]
Synonyms: 2-(1-Adamantyl)ethyl bromide, 1-(2-Bromo-ethyl)-adamantane, 2-Bromo-1-adamantylethane.[2]
The structure comprises the tricyclic adamantane cage, which provides a rigid and lipophilic scaffold, and a reactive bromoethyl side chain, making it a versatile building block in organic synthesis.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 243.18 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [5] |
| Melting Point | 68-69 °C | [5] |
| Boiling Point | 116-126 °C at 3 Torr | [5] |
| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in chloroform and ethyl acetate | [5] |
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
Note: These are predicted chemical shifts based on the analysis of adamantane derivatives. Actual experimental values may vary slightly.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~3.40 | Triplet | 2H | -CH₂-Br |
| ~1.85 | Triplet | 2H | Adamantyl-CH₂- |
| ~1.75 | Broad Singlet | 6H | Adamantane CH₂ |
| ~1.68 | Broad Singlet | 3H | Adamantane CH |
| ~1.55 | Broad Singlet | 6H | Adamantane CH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
Note: These are predicted chemical shifts based on the analysis of adamantane derivatives. Actual experimental values may vary slightly.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~42.5 | CH₂ | Adamantyl-CH₂- |
| ~38.0 | CH₂ | Adamantane CH₂ |
| ~35.5 | CH | Adamantane CH |
| ~32.0 | C | Adamantane Quaternary C |
| ~30.0 | CH₂ | -CH₂-Br |
| ~28.5 | CH₂ | Adamantane CH₂ |
Table 4: Predicted Mass Spectrometry Fragmentation
Note: Fragmentation pattern is predicted based on the known behavior of 1-bromoadamantane and general principles of mass spectrometry.
| m/z | Proposed Fragment | Notes |
| 244/242 | [C₁₂H₁₉Br]⁺ | Molecular ion peak (M⁺, M+2), characteristic 1:1 ratio for bromine isotopes. |
| 163 | [C₁₂H₁₉]⁺ | Loss of the bromine radical (•Br). Likely a prominent peak. |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, formed by cleavage of the ethyl group. Expected to be the base peak due to the stability of the tertiary carbocation. |
| Various | Fragments resulting from the further breakdown of the adamantane cage (e.g., m/z = 93, 79). |
Experimental Protocols
Synthesis of this compound from 1-Adamantaneethanol
This protocol describes the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide, a standard and effective method.
Materials:
-
1-Adamantaneethanol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-adamantaneethanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (approximately 0.33 to 0.40 molar equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and partition the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Application in Synthesis: Preparation of 1-[2-(1-Adamantyl)ethyl]piperidine
This protocol illustrates the use of this compound as an alkylating agent in a nucleophilic substitution reaction with a secondary amine. This class of compounds has been investigated for various pharmaceutical applications.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound, potassium carbonate (as a base, ~2-3 molar equivalents), and acetonitrile.
-
Add piperidine (a slight excess, ~1.1-1.2 molar equivalents) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Maintain the reflux for several hours (e.g., 12-24 hours) until TLC or GC-MS analysis indicates the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by an appropriate method, such as column chromatography or distillation under reduced pressure, to yield the desired 1-[2-(1-Adamantyl)ethyl]piperidine.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Workflow
Caption: Logical workflow for the structural characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Bromoethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)adamantane is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its rigid, bulky adamantane core imparts unique physicochemical properties, including high thermal stability and lipophilicity, which are critical considerations in drug design and process development. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound. While quantitative experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes qualitative information, data from analogous adamantane derivatives, and established scientific principles to provide a thorough assessment. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and stability profiles, empowering researchers to generate the specific data required for their applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉Br | PubChem[1] |
| Molecular Weight | 243.18 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available in search results | |
| Boiling Point | Decomposes at elevated temperatures | |
| CAS Number | 773-37-5 | PubChem[1] |
Solubility Profile
The solubility of this compound is dictated by its predominantly nonpolar and lipophilic character, a direct consequence of the bulky adamantane cage. The principle of "like dissolves like" is the primary determinant of its solubility in various solvents.
Qualitative Solubility
Qualitative solubility data for this compound has been reported in several chemical supplier technical data sheets. A summary is provided in Table 2.
| Solvent | Polarity | Solubility |
| Water | Polar Protic | Insoluble[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble[2] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble[2] |
| Chloroform | Polar Aprotic | Slightly Soluble |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble |
Quantitative Solubility
Experimental Protocol for Quantitative Solubility Determination
A standard method for determining the quantitative solubility of a solid compound in a liquid solvent is the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
-
Calculation:
-
The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
-
Experimental workflow for solubility determination.
Stability Profile
The adamantane cage is known for its exceptional thermal and chemical stability, which is a consequence of its strain-free, diamondoid structure.[3] It is anticipated that this compound will exhibit high stability. However, the presence of the bromoethyl group introduces a potential site for chemical transformation.
Hydrolytic Stability
The C-Br bond in this compound is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of 1-(2-hydroxyethyl)adamantane. The rate of hydrolysis is expected to be influenced by pH and temperature. Studies on the solvolysis of the closely related 1-bromoadamantane indicate that it undergoes hydrolysis, providing a model for the expected reactivity of the bromoethyl derivative.[4]
Thermal Stability
Adamantane derivatives are generally characterized by high thermal stability.[5][6][7] The decomposition of this compound at elevated temperatures is likely to initiate at the bromoethyl moiety, potentially through elimination of HBr or cleavage of the C-C or C-Br bonds. A technical data sheet for a high-purity sample notes that it decomposes at 285°C.[2]
Photostability
While specific photostability studies on this compound are not available, alkyl bromides can be susceptible to photodegradation upon exposure to UV light, which can induce cleavage of the C-Br bond to form radical intermediates. The adamantane cage itself is highly resistant to photodegradation.
Experimental Protocol for Stability Testing
A comprehensive stability testing protocol should be designed to evaluate the effects of temperature, humidity, pH, and light on the purity and integrity of this compound over time. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Objective: To assess the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH buffers
-
Appropriate storage containers (e.g., amber glass vials)
-
Validated stability-indicating analytical method (e.g., HPLC with a suitable detector)
Procedure:
-
Forced Degradation Studies:
-
Subject the compound to stress conditions (e.g., high temperature, strong acid/base, oxidation, and light exposure) to identify potential degradation products and to develop a stability-indicating analytical method.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of this compound in appropriate containers under the following conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
-
Photostability Study:
-
Expose samples to a light source according to ICH Q1B guidelines, including a dark control.
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
-
Analysis:
-
At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.
-
Logical workflow for stability testing.
Conclusion
This compound is a valuable lipophilic building block with inherent stability conferred by its adamantane core. While it exhibits good solubility in common organic solvents, its aqueous solubility is negligible. The bromoethyl group represents the primary site of potential chemical instability, particularly towards hydrolysis. This guide provides a foundational understanding of the solubility and stability of this compound and offers detailed protocols for the experimental determination of these critical parameters. The generation of precise quantitative data through these methods will be invaluable for the optimization of synthetic routes, formulation development, and regulatory submissions involving this compound.
References
- 1. This compound | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-(2-Bromoethyl)adamantane for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, synthesis, and key properties of 1-(2-bromoethyl)adamantane (CAS No. 773-37-5), a valuable building block in pharmaceutical and materials science research. Its rigid, lipophilic adamantane core makes it a sought-after intermediate in the development of novel therapeutics and advanced polymers.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, ensuring reproducibility in experimental settings. Below is a summary of representative suppliers and their product specifications. Pricing is generally available upon request.
| Supplier | Purity | Product Code/CAS No. | Additional Information |
| Sigma-Aldrich | 95% (from Life Chemicals Inc.) | LIF372153111 | Solid form.[1] |
| 97% (from BLD Pharmatech) | BL3H160C1C3C | Solid form, stored at room temperature.[2] | |
| Clearsynth | High Quality | CS-M-47109 | Certificate of Analysis provided.[3] |
| ChemicalBook | ≥98% (from ChemScene) | CS-W001642 | Stored at 4°C.[4] |
| 99% (from Career Henan Chemical Co.) | 773-37-5 | ||
| Finetech Industry Limited | High Quality | FT-0774909 | Custom synthesis and bulk quantities available.[5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₉Br |
| Molecular Weight | 243.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 68-72°C |
| Boiling Point | 116-126°C at 3 Torr |
| Solubility | Insoluble in water; Soluble in DMSO, THF, dichloromethane, ether, and chloroform. |
| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C). |
Synthesis of this compound
The most direct and commonly cited laboratory-scale synthesis of this compound involves the bromination of 2-(adamantan-1-yl)ethanol.
Synthetic Pathway Overview
The synthesis is a two-step process starting from the commercially available 1-adamantaneacetic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, 2-(1-adamantyl)ethanol. The second step is the substitution of the hydroxyl group with a bromine atom.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(1-Adamantyl)ethanol (Precursor)
While various reducing agents can be employed, the following protocol describes a general procedure for the reduction of 1-adamantaneacetic acid.
Materials:
-
1-Adamantaneacetic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (dilute)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1-adamantaneacetic acid in anhydrous ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0°C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again, while cooling in an ice bath.
-
The resulting precipitate is filtered off and washed with ether.
-
The combined organic filtrates are washed with dilute sulfuric acid and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(1-adamantyl)ethanol, which can be purified by recrystallization or chromatography.
Step 2: Synthesis of this compound
The following protocol is based on the bromination of 2-(adamantan-1-yl)ethanol using hydrobromic acid and sulfuric acid.[3]
Materials:
-
2-(Adamantan-1-yl)ethanol (0.06 mol, 10.82 g)
-
Hydrobromic acid (48%, 26.2 g)
-
Concentrated sulfuric acid (10.82 g)
-
Diethyl ether
-
Sodium carbonate solution (10% w/v)
-
Magnesium sulfate (anhydrous)
-
Aqueous ethanol for recrystallization
Procedure:
-
A mixture of 2-(adamantan-1-yl)ethanol, 48% hydrobromic acid, and concentrated sulfuric acid is stirred and heated under reflux for 6 hours.
-
After cooling to room temperature, 60 mL of water is added to the reaction mixture, and it is shaken.
-
The organic layer is separated and the aqueous layer is extracted three times with 100 mL portions of diethyl ether.
-
The combined organic extracts are washed once with 20 mL of water, followed by one wash with 20 mL of 10% sodium carbonate solution.
-
The ether solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting solid is recrystallized from aqueous ethanol to yield this compound as white plates with a melting point of 71-72°C.[3]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The adamantane moiety is known to enhance the lipophilicity of compounds, which can improve their pharmacokinetic properties, such as membrane permeability and metabolic stability. It is particularly utilized in the diastereoselective preparation of substituted [(adamantanyl)ethyl]phenylpiperidines, which have shown potential in various therapeutic areas. Furthermore, its unique structural properties are leveraged in materials science for the creation of high-performance polymers.
This guide provides a foundational understanding of this compound for researchers and professionals. For specific applications, further optimization of synthetic protocols and characterization may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this or any chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Adamantane Advantage: A Technical Guide to 1-(2-Bromoethyl)adamantane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic, and three-dimensional structure of the adamantane cage has made it a privileged scaffold in modern drug discovery. Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. 1-(2-Bromoethyl)adamantane, a key intermediate, offers a versatile platform for the synthesis of a diverse range of biologically active molecules. This technical guide explores the applications of this compound in medicinal chemistry, focusing on its role in the development of antiviral and neuroprotective agents. Through a detailed examination of synthetic protocols, quantitative biological data, and mechanistic insights, this document serves as a comprehensive resource for researchers in the field.
Antiviral Applications: Targeting HIV-1 Protease
The adamantane moiety has been successfully incorporated into a variety of antiviral drugs. Its bulky and hydrophobic nature can lead to strong interactions with the active sites of viral enzymes. One of the most significant applications of adamantane derivatives is in the design of HIV-1 protease inhibitors.
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins. Inhibiting this enzyme prevents the maturation of new viral particles. The adamantane cage can be utilized as a hydrophobic P1 ligand in peptidomimetic inhibitors, effectively occupying the S1 pocket of the enzyme.
Quantitative Data: In Vitro Activity of Adamantane-Containing HIV-1 Protease Inhibitors
The following table summarizes the in vitro biological activity of a series of HIV-1 protease inhibitors incorporating an adamantane-derived scaffold. The data highlights the potent inhibitory activity against both wild-type and multi-drug resistant (MDR) strains of HIV-1.
| Compound ID | P2 Ligand | P1' Ligand | Kᵢ (nM, Wild-Type) | IC₅₀ (nM, Wild-Type) | IC₅₀ (nM, MDR Strain A) | IC₅₀ (nM, MDR Strain B) |
| 1a | (R)-THF | Phenyl | 0.008 | 12 | 25 | 48 |
| 1b | (S)-THF | Phenyl | 0.012 | 18 | 35 | 62 |
| 1c | bis-THF | Phenyl | 0.004 | 5 | 10 | 15 |
| 2a | (R)-THF | Isobutyl | 0.015 | 25 | 48 | 89 |
| 2b | bis-THF | Isobutyl | 0.006 | 8 | 15 | 28 |
Data presented is a representative summary from published studies and is intended for comparative purposes.
Experimental Protocol: Synthesis of an Adamantane-Derived Hydroxyethylamine Isostere Core
This protocol outlines a key step in the synthesis of adamantane-containing HIV-1 protease inhibitors, the preparation of a hydroxyethylamine isostere. While not starting directly from this compound, it demonstrates the synthetic strategies employed to incorporate the adamantane moiety into a complex peptidomimetic structure.
Step 1: Synthesis of (S)-1-(Adamantan-1-yl)-3-buten-1-ol
-
To a solution of adamantane-1-carbaldehyde (1.0 eq) in dry THF at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired alcohol.
Step 2: Sharpless Asymmetric Epoxidation
-
To a solution of the allylic alcohol from Step 1 (1.0 eq) in dry CH₂Cl₂ at -20 °C, add Ti(OⁱPr)₄ (1.1 eq) and (+)-diethyl tartrate (1.2 eq).
-
Stir the mixture for 30 minutes, then add tert-butyl hydroperoxide (1.5 eq, 5.5 M in decane) dropwise.
-
Maintain the reaction at -20 °C for 48 hours.
-
Quench the reaction with 10% aqueous tartaric acid and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield the epoxy alcohol.
Step 3: Regioselective Azide Opening
-
To a solution of the epoxy alcohol from Step 2 (1.0 eq) in a 4:1 mixture of THF and water, add NaN₃ (3.0 eq) and NH₄Cl (2.0 eq).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the azido diol.
Step 4: Protection and Further Elaboration
-
The resulting azido diol can then be further functionalized through standard protection group chemistry, reduction of the azide to an amine, and coupling with appropriate P2 and P1' ligands to yield the final protease inhibitors.
Mechanism of Action: HIV-1 Protease Inhibition
The adamantane-containing inhibitors act as transition-state analogs, binding tightly to the active site of HIV-1 protease. The bulky adamantyl group occupies the hydrophobic S1 pocket, while other parts of the molecule form hydrogen bonds with the enzyme's backbone, leading to potent inhibition.
Caption: Mechanism of HIV-1 Protease Inhibition.
Neurological Applications: Modulating Receptor Activity
The lipophilic nature of the adamantane scaffold facilitates crossing the blood-brain barrier, making it an attractive component for drugs targeting the central nervous system (CNS). Derivatives of this compound have been explored as antagonists for various receptors implicated in neurological disorders.
NMDA Receptor Antagonists for Neuroprotection
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, a hallmark of several neurodegenerative diseases like Alzheimer's disease. Memantine, an adamantane derivative, is an uncompetitive NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. The synthesis of Memantine and its analogs often involves intermediates derived from halogenated adamantanes.
Quantitative Data: P2X Receptor Inhibition by Adamantane Derivatives
Recent research has also focused on other neurological targets, such as P2X receptors, which are implicated in pain and inflammation. The following table shows the inhibitory activity of adamantane-1-carbonyl thiourea derivatives against human P2X4 and P2X7 receptors.
| Compound ID | Substitution Pattern | h-P2X4R IC₅₀ (µM) | h-P2X7R IC₅₀ (µM) |
| 3a | 4-Chlorophenyl | 0.15 ± 0.02 | 0.28 ± 0.03 |
| 3b | 2,4-Dichlorophenyl | 0.08 ± 0.01 | 0.15 ± 0.02 |
| 3c | 4-Nitrophenyl | 0.52 ± 0.06 | 0.89 ± 0.09 |
| 4a | 4-Fluorophenyl | 0.04 ± 0.01 | > 10 |
| 4b | 4-Bromophenyl | 0.06 ± 0.01 | > 10 |
Data is representative of published findings and illustrates the potential for developing selective inhibitors.
Experimental Protocol: Synthesis of Memantine Hydrochloride from a Brominated Adamantane Intermediate
This protocol details the synthesis of Memantine hydrochloride from 1-bromo-3,5-dimethyladamantane, a close structural analog of derivatives that could be obtained from this compound.
Step 1: Amination of 1-bromo-3,5-dimethyladamantane
-
In a round-bottom flask, combine 1-bromo-3,5-dimethyladamantane (1.0 eq), urea (3.0 eq), and diphenyl ether (2.5 eq).
-
Heat the mixture with stirring, initially at 175 °C for 1 hour, followed by an increase in temperature to 220 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
Step 2: Work-up and Salt Formation
-
Perform a standard acid-base workup to isolate the memantine free base.
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield memantine hydrochloride.
Logical Workflow: From Starting Material to Therapeutic Agent
The development of adamantane-based drugs follows a logical progression from the synthesis of key intermediates to the final active pharmaceutical ingredient.
Caption: Generalized Drug Development Workflow.
Future Directions and Conclusion
This compound and its derivatives continue to be a fertile ground for medicinal chemistry research. The unique structural and physicochemical properties of the adamantane cage offer significant advantages in drug design, including enhanced lipophilicity, metabolic stability, and the ability to engage in strong hydrophobic interactions with biological targets.[1]
While this guide has focused on antiviral and neurological applications, the versatility of the adamantane scaffold extends to other therapeutic areas, including cancer, diabetes, and infectious diseases. Future research will likely involve the development of novel synthetic methodologies to access a wider range of functionalized adamantane derivatives and the exploration of new biological targets. The continued application of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of new adamantane-based therapeutics with improved efficacy and safety profiles.
References
1-(2-Bromoethyl)adamantane: A Versatile Building Block for Advanced Materials and Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique three-dimensional structure imparts desirable properties such as thermal stability, chemical resistance, and improved pharmacokinetic profiles. 1-(2-Bromoethyl)adamantane, a key derivative, serves as a versatile building block for the synthesis of a wide array of advanced materials and therapeutic agents. The reactive bromoethyl group allows for facile chemical modification, enabling its incorporation into polymers to enhance their physical properties and its use as a precursor for novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of high-performance polymers and its engagement with critical biological signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate further research and development in this promising area.
Introduction
Adamantane, with its diamondoid structure, offers a unique combination of rigidity, lipophilicity, and thermal stability.[1] These characteristics make it an attractive moiety for incorporation into various molecular architectures. This compound is a particularly useful derivative due to the presence of a reactive bromine atom, which can be readily displaced in nucleophilic substitution reactions. This allows for the covalent attachment of the bulky adamantane cage to a wide range of substrates, leading to the creation of novel materials and bioactive molecules.[2]
In materials science, the incorporation of the adamantane unit into polymer backbones has been shown to significantly improve their thermal stability, glass transition temperature (Tg), and mechanical strength.[1][3] This makes adamantane-containing polymers suitable for applications in demanding environments, such as in the aerospace and electronics industries.
In medicinal chemistry, the adamantane scaffold is a well-established pharmacophore found in several approved drugs.[4] Its lipophilic nature can enhance drug absorption and distribution, while its rigid structure can provide a well-defined orientation for interaction with biological targets.[5] Adamantane derivatives have shown promise as antiviral agents, neuroprotective drugs, and modulators of various signaling pathways.[4][6] This guide will delve into the synthesis of this compound and its application as a foundational component for these advanced materials and therapeutic agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉Br | [7] |
| Molecular Weight | 243.18 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 68-69 °C | [9] |
| Boiling Point | 116-126 °C at 3 Torr | [9] |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water. | [8] |
| CAS Number | 773-37-5 | [7] |
Synthesis and Characterization
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of adamantane-1-ethanol.
Experimental Protocol: Synthesis of this compound from Adamantane-1-ethanol
-
Materials:
-
Adamantane-1-ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantane-1-ethanol in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via a dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to yield pure this compound as a white solid.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the adamantyl cage protons and the ethyl bridge protons. The protons on the carbon adjacent to the bromine will be shifted downfield.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the adamantane cage and the ethyl group. The carbon atom bonded to the bromine will exhibit a characteristic chemical shift.[10][11]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern.
Applications in Advanced Materials
The incorporation of the bulky and rigid adamantane moiety into polymers can significantly enhance their thermal and mechanical properties. This compound serves as an excellent monomer or precursor for the synthesis of these high-performance materials.
Adamantane-Containing Polymers
Adamantane can be introduced into various polymer backbones, including polyamides and polyimides, leading to materials with improved properties.[3]
Experimental Protocol: Synthesis of an Adamantane-Containing Polyamide
-
Materials:
-
1-(2-Aminoethyl)adamantane (synthesized from this compound via Gabriel synthesis or other amination methods)
-
Adipoyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Triethylamine
-
Methanol
-
Round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
-
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-aminoethyl)adamantane and triethylamine in anhydrous NMP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride in anhydrous NMP to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C.
-
Properties of Adamantane-Based Polymers
The inclusion of the adamantane unit typically leads to a significant increase in the glass transition temperature (Tg) and the thermal decomposition temperature of the resulting polymers.
| Polymer | Tg (°C) | Decomposition Temperature (°C, 10% weight loss) | Reference |
| Polyamide (without adamantane) | ~150 | ~400 | General Knowledge |
| Adamantane-containing Polyamide | >200 | >450 | [12] |
| Polyimide (without adamantane) | ~250 | ~500 | General Knowledge |
| Adamantane-containing Polyimide | 248 - 308 | >500 | [3] |
Applications in Drug Development
The adamantane nucleus is a privileged scaffold in medicinal chemistry, and this compound provides a convenient entry point for the synthesis of various biologically active molecules.
Antiviral Agents
Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs developed for the treatment of influenza A.[4] The mechanism of action involves the inhibition of the M2 proton channel of the virus. This compound can be used to synthesize novel antiviral agents with potentially improved efficacy and resistance profiles.
| Compound | Virus Strain | IC₅₀ (µM) | Reference |
| (R)-10 (enol ester derivative) | A/California/7/2009(H1N1)pdm09 | 8.1 | [1] |
| (S)-10 (enol ester derivative) | A/California/7/2009(H1N1)pdm09 | 13.7 | [1] |
| (4R,6S)-9a (bromo-derivative) | A/California/7/2009(H1N1)pdm09 | 11.3 | [1] |
| Rimantadine | Influenza A | Varies | [13] |
Neurological Disorders and Signaling Pathways
Adamantane derivatives have shown significant promise in the treatment of neurological disorders, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[14] Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurodegenerative diseases.
Memantine, an adamantane derivative, is a clinically approved drug for the treatment of Alzheimer's disease. It acts as a non-competitive antagonist of the NMDA receptor, binding within the ion channel and blocking excessive calcium influx.[4]
Recent studies have indicated that adamantane derivatives can also modulate inflammatory pathways. Specifically, certain adamantane-linked isothiourea derivatives have been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in inflammation and has been implicated in the progression of certain cancers.[6]
Conclusion
This compound is a valuable and versatile building block with significant potential in both materials science and drug discovery. Its rigid, lipophilic adamantane core, combined with a readily functionalizable bromoethyl group, allows for the systematic design and synthesis of novel polymers with enhanced thermal and mechanical properties, as well as new therapeutic agents targeting a range of diseases. The ability of adamantane derivatives to modulate key signaling pathways, such as the NMDA receptor and TLR4 pathways, highlights the vast potential for this scaffold in the development of next-generation materials and medicines. The experimental protocols and data presented in this guide are intended to serve as a foundation for further innovation and exploration of the diverse applications of this compound.
References
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network Viewer for NDEx [ndexbio.org]
- 7. This compound | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 10. kbfi.ee [kbfi.ee]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Scaffold: A Rigorous Framework for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The unique tricyclic aliphatic cage structure of adamantane has captivated chemists and pharmacologists for decades. First isolated in 1933, its rigid, lipophilic, and highly symmetrical nature provides a versatile scaffold for the design of novel therapeutics. This guide delves into the core principles of adamantane derivatives in drug discovery, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
A Privileged Structure in Medicinal Chemistry
The introduction of an adamantyl moiety into a drug candidate can significantly influence its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1] These characteristics have led to the successful development and approval of several adamantane-based drugs for a wide range of diseases.
Therapeutic Applications of Adamantane Derivatives
Adamantane derivatives have demonstrated significant therapeutic potential across various disease areas, including viral infections, neurodegenerative disorders, cancer, and diabetes.
Antiviral Activity
The earliest therapeutic success of adamantane derivatives was as antiviral agents. Amantadine and Rimantadine were developed to combat Influenza A by targeting the M2 proton channel, a crucial component in the viral replication cycle.[2][3] While resistance has emerged, the adamantane scaffold continues to be explored for the development of new antiviral compounds against a range of viruses, including recent research into their potential against coronaviruses.[4][5]
Neurodegenerative Diseases
In the realm of neurodegenerative diseases, adamantane derivatives have made a significant impact. Memantine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the treatment of moderate to severe Alzheimer's disease.[4][6] Its mechanism involves blocking the pathological overactivation of NMDA receptors, which is implicated in excitotoxicity and neuronal cell death.[7] Amantadine is also used in the management of Parkinson's disease, where it is thought to modulate dopaminergic neurotransmission.[4]
Anticancer Potential
The lipophilic nature of the adamantane cage makes it an attractive moiety for anticancer drug design, facilitating passage through cell membranes to reach intracellular targets. Adamantane-containing compounds have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[8]
Antidiabetic Applications
More recently, the adamantane scaffold has been incorporated into drugs for the treatment of type 2 diabetes. Saxagliptin and Vildagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that play a key role in regulating blood glucose levels.[9][10]
Quantitative Bioactivity and Pharmacokinetic Data
The following tables summarize key quantitative data for representative adamantane derivatives, providing insights into their potency and pharmacokinetic profiles.
Table 1: Antiviral and Neuroprotective Activity of Adamantane Derivatives
| Compound | Target/Assay | IC50/EC50 | Cell Line/System | Reference(s) |
| Amantadine | Influenza A/H3N2 | 12.5 µg/mL (IC50) | MDCK | [11] |
| Rimantadine | Influenza A/H3N2 | 10.0 µg/mL (IC50) | MDCK | [11] |
| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 µg/mL (IC50) | MDCK | [11] |
| Memantine | NMDA Receptor | ~1 µM (IC50) | Rat Retinal Ganglion Cells | [4] |
| 3F4 (Aminoadamantane derivative) | SARS-CoV-2 | 0.32 µM (IC50) | Vero CCL-81 | [12] |
| 3F5 (Aminoadamantane derivative) | SARS-CoV-2 | 0.44 µM (IC50) | Vero CCL-81 | [12] |
Table 2: Anticancer Activity of Adamantane Derivatives
| Compound | Cancer Cell Line | IC50 | Reference(s) |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 µM | [13] |
| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 µM | [13] |
| DPA | Colo 205 (Colon Cancer) | - | [8] |
| DPA | HT-29 (Colon Cancer) | - | [8] |
| DPA | HCT-15 (Colon Cancer) | - | [8] |
Table 3: Pharmacokinetic Parameters of Approved Adamantane Drugs
| Drug | Bioavailability (%) | Half-life (t½) (hours) | Protein Binding (%) | Primary Excretion Route | Reference(s) |
| Amantadine | ~90 | 12-18 | ~67 | Renal (unchanged) | [9] |
| Memantine | 100 | 60-80 | ~45 | Renal (unchanged and metabolized) | [9] |
| Rimantadine | ~90 | 24-36 | ~40 | Hepatic metabolism, renal excretion | [9] |
| Saxagliptin | ~67 | 2.5 (parent), 3.1 (active metabolite) | Minimal | Renal and hepatic | [9] |
| Vildagliptin | ~85 | 1.5 | ~9.3 | Renal (majority as metabolite) | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding of adamantane derivatives in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Synthesis of Amantadine Hydrochloride
This protocol describes a common laboratory-scale synthesis of Amantadine Hydrochloride from Adamantane.
Materials:
-
Adamantane
-
Bromine
-
Acetonitrile
-
Sulfuric acid (concentrated)
-
Sodium hydroxide
-
Diethylene glycol
-
Hydrochloric acid (anhydrous)
-
Ether
-
Benzene
Procedure:
-
Bromination of Adamantane: Adamantane is refluxed with bromine to yield 1-bromoadamantane.
-
Ritter Reaction: The 1-bromoadamantane is then reacted with acetonitrile in the presence of concentrated sulfuric acid. The reaction mixture is refluxed for 5-15 hours and then extracted with benzene.
-
Hydrolysis: The product from the Ritter reaction is hydrolyzed using sodium hydroxide in diethylene glycol under reflux for 5-10 hours. The resulting amantadine free base is extracted with ether.
-
Salt Formation: Anhydrous hydrochloric acid in ether is added to the ethereal solution of amantadine to precipitate amantadine hydrochloride. The precipitate is then filtered and dried.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Adamantane derivatives to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the adamantane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used for the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Influenza Plaque Reduction Assay
This assay is used to quantify the infectivity of an influenza virus and to evaluate the antiviral activity of compounds.[16][17]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well plates
-
Influenza virus stock
-
Culture medium
-
Adamantane derivatives to be tested
-
Agarose or Avicel overlay medium
-
Trypsin
-
Crystal violet staining solution
-
Formaldehyde solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence or absence of various concentrations of the adamantane derivatives.
-
Incubation: After a 1-hour incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.
-
Plaque Formation: Incubate the plates for 2-3 days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Fixation and Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.
Conclusion
The adamantane scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique structural and physicochemical properties have been successfully exploited to develop drugs for a diverse range of therapeutic areas. The ongoing exploration of novel adamantane derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the development of next-generation therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers and drug development professionals to navigate the exciting and evolving field of adamantane-based medicinal chemistry.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amantadine - Wikipedia [en.wikipedia.org]
- 4. jchr.org [jchr.org]
- 5. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Adamantane - A Lead Structure for Drugs in Clinical Practice. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Influenza virus plaque assay [protocols.io]
Physicochemical Properties of Brominated Adamantane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique rigid, cage-like structure. This tricyclic hydrocarbon scaffold imparts desirable properties such as high lipophilicity, metabolic stability, and a three-dimensional structure that can facilitate specific interactions with biological targets.[1][2] Bromination of the adamantane core provides a versatile synthetic handle for further functionalization, making brominated adamantanes key intermediates in the synthesis of various bioactive molecules, including antiviral and neuroprotective agents.[1][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of various brominated adamantane compounds, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and synthetic workflows.
Data Presentation: Physicochemical Properties
The following tables summarize the key physicochemical properties of selected brominated adamantane compounds based on available literature data. These properties are crucial for predicting the behavior of these compounds in various chemical and biological systems.
Table 1: Physicochemical Properties of Monobrominated Adamantanes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1-Bromoadamantane | 768-90-1 | C₁₀H₁₅Br | 215.13 | 116-120[5][6][7][8] | 226[9] | Insoluble in water; soluble in organic solvents like chloroform, diethyl ether, benzene, methanol, and ethanol.[5][8][10] |
| 2-Bromoadamantane | 7314-85-4 | C₁₀H₁₅Br | 215.13 | 136-144[11][12][13] | ~230[11] | Insoluble in water; soluble in organic solvents like methanol, ethanol, dichloromethane, and chloroform.[11] |
Table 2: Physicochemical Properties of Di- and Substituted Bromoadamantanes
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 1,3-Dibromoadamantane | 876-53-9 | C₁₀H₁₄Br₂ | 294.03 | 108-110 | Not readily available | Soluble in organic solvents, insoluble in water.[14] |
| 1-Bromo-3,5-dimethyladamantane | 70941-83-8 | C₁₂H₁₉Br | 243.18 | Liquid at room temperature | Not readily available | Soluble in organic solvents.[15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of brominated adamantane compounds.
Synthesis of 1-Bromoadamantane
Objective: To synthesize 1-bromoadamantane from adamantane via electrophilic bromination.
Materials:
-
Adamantane
-
Liquid bromine (Br₂)
-
Anhydrous aluminum tribromide (AlBr₃) (catalyst)
-
Carbon tetrachloride (CCl₄)
-
Ice
-
Sodium bisulfite solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve adamantane in carbon tetrachloride.
-
Carefully add liquid bromine to the solution. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.
-
Slowly add anhydrous aluminum tribromide as a catalyst. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a suitable trap.
-
Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it over ice to quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with a sodium bisulfite solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by sublimation to yield pure 1-bromoadamantane.[5][16]
Determination of Melting Point
Objective: To determine the melting point of a solid brominated adamantane compound using a capillary melting point apparatus.
Materials:
-
Brominated adamantane sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Ensure the brominated adamantane sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the bottom of the tube. The packed sample height should be 2-3 mm.
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Determination of Boiling Point (Micro Method)
Objective: To determine the boiling point of a liquid brominated adamantane compound using a micro boiling point method.[17]
Materials:
-
Liquid brominated adamantane sample
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or Thiele tube)[18]
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Add a small amount (a few drops) of the liquid sample into the small test tube.
-
Place a capillary tube, with its open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[19]
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[18]
Determination of Solubility (Qualitative)
Objective: To qualitatively assess the solubility of a brominated adamantane compound in various solvents.
Materials:
-
Brominated adamantane sample
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes
-
Vortex mixer or stirring rod
Procedure:
-
Place a small amount (approximately 10-20 mg) of the brominated adamantane compound into a series of clean, dry test tubes.
-
Add approximately 1 mL of a different solvent to each test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for about one minute.
-
Observe whether the solid dissolves completely, partially, or not at all.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. The principle of "like dissolves like" generally applies, with nonpolar adamantane derivatives being more soluble in nonpolar organic solvents.[10]
Mandatory Visualizations
Biological Signaling Pathway: Mechanism of Action of Adamantane Antivirals
Adamantane derivatives such as amantadine and rimantadine, which can be synthesized from 1-bromoadamantane, are known for their antiviral activity against the influenza A virus.[1][3] Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.
Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.
Synthetic Workflow: Synthesis of Memantine from 1-Bromo-3,5-dimethyladamantane
Memantine, a drug used in the treatment of Alzheimer's disease, can be synthesized from 1-bromo-3,5-dimethyladamantane. The workflow involves an amination reaction followed by salt formation.[15]
Caption: Generalized synthetic workflow for Memantine Hydrochloride.
Logical Relationship: Structure-Property Relationship of Bromoadamantanes
The position of the bromine atom on the adamantane scaffold significantly influences the reactivity and physicochemical properties of the compound. This is primarily due to the difference in stability between the tertiary carbocation formed at the bridgehead position (C1) and the secondary carbocation at the methylene position (C2).
Caption: Influence of bromine position on the reactivity of bromoadamantanes.
References
- 1. nbinno.com [nbinno.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Bromoadamantane CAS#: 768-90-1 [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1-Bromoadamantane | 768-90-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 1-Bromoadamantane, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buy 2-Bromoadamantane | 7314-85-4 [smolecule.com]
- 12. 2-Bromoadamantane 98 7314-85-4 [sigmaaldrich.com]
- 13. 2-Bromoadamantane, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. Page loading... [wap.guidechem.com]
- 15. benchchem.com [benchchem.com]
- 16. 1-Bromoadamantane | 768-90-1 [chemicalbook.com]
- 17. chymist.com [chymist.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Data and Analysis of 1-(2-Bromoethyl)adamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-bromoethyl)adamantane (CAS No. 773-37-5), a key intermediate in pharmaceutical synthesis.[1][2] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The unique, rigid cage structure of the adamantane moiety provides distinct spectroscopic signatures.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Appearance: Typically a white to off-white crystalline powder.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic molecules. The high symmetry of the adamantane cage is reduced by the 1-substitution, leading to a more complex but interpretable spectrum. The following data are predicted based on analysis of adamantane, 1-substituted adamantanes, and standard chemical shift increments.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons of the adamantyl cage are expected to appear as a series of broad multiplets between 1.5 and 2.0 ppm. The protons of the ethyl bridge will be shifted downfield due to the influence of the electronegative bromine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | Triplet | 2H | -CH₂-Br |
| ~1.85 | Triplet | 2H | Adamantyl-CH₂- |
| ~1.95 | Broad Singlet | 3H | Adamantyl-CH (methine) |
| ~1.70 | Broad Singlet | 6H | Adamantyl-CH₂ (methylene) |
| ~1.55 | Broad Singlet | 6H | Adamantyl-CH₂ (methylene) |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Actual spectra may show overlapping of the broad adamantyl signals.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for the ethyl group carbons and the four unique carbons of the adamantyl cage.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~42.5 | CH₂ | Adamantyl-CH₂- |
| ~38.0 | CH₂ | Adamantyl-CH₂ (methylene) |
| ~37.0 | CH₂ | -CH₂-Br |
| ~32.5 | C | Adamantyl-C (quaternary) |
| ~28.5 | CH | Adamantyl-CH (methine) |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Assignments are based on data from substituted adamantanes.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key absorptions will be from the C-H bonds of the saturated hydrocarbon framework and the C-Br bond.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2950 - 2850 | Strong | C-H Stretching | Adamantyl & Ethyl CH₂, CH |
| 1450 | Medium | C-H Bending (Scissoring) | CH₂ |
| 1345 | Medium | C-H Bending (Wagging) | CH₂ |
| 650 - 550 | Strong | C-Br Stretching | Bromoalkane |
Note: The region below 1500 cm⁻¹ is known as the fingerprint region and contains numerous complex vibrations unique to the molecule's overall structure.[6]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a characteristic molecular ion peak pattern due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[7] This results in two peaks of almost equal intensity, [M]⁺• and [M+2]⁺•.
The primary fragmentation pathway involves the cleavage of the C-Br bond or the entire bromoethyl side chain, leading to the formation of a stable adamantyl-containing cation.
Table 4: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z (mass-to-charge) | Proposed Fragment Ion | Relative Intensity (%) | Notes |
| 244 | [C₁₂H₁₉⁸¹Br]⁺• | Moderate | Molecular ion peak (M+2) |
| 242 | [C₁₂H₁₉⁷⁹Br]⁺• | Moderate | Molecular ion peak (M) |
| 163 | [C₁₂H₁₉]⁺ | High | Loss of •Br radical |
| 135 | [C₁₀H₁₅]⁺ | 100 (Base Peak) | Adamantyl cation; formed by cleavage of the ethyl bridge.[7] |
| 93, 79 | [C₇H₉]⁺, [C₆H₇]⁺ | Moderate to Low | Result of adamantane cage fragmentation.[7] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s.
-
IR Data Acquisition (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount (~10 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane).
-
Film Deposition: Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Record the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of a clean salt plate should be acquired and subtracted.
MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron impact (EI) source with an ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M]⁺• and [M+2]⁺•) and major fragment ions. The base peak should be identified and the relative abundances of other significant peaks should be calculated.
Workflow Visualization
The logical workflow for the complete spectroscopic characterization of a novel compound like this compound involves a series of sequential and parallel analyses to build a complete structural picture.
Caption: Logical workflow for spectroscopic analysis and structure confirmation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 773-37-5 [chemicalbook.com]
- 3. This compound | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|773-37-5-Maohuan Chemical [bschem.com]
- 5. kbfi.ee [kbfi.ee]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)adamantane is a key intermediate in the synthesis of a variety of adamantane derivatives. The adamantane cage, a rigid and lipophilic moiety, is of significant interest in medicinal chemistry and materials science. Its incorporation into molecules can enhance their therapeutic properties by improving metabolic stability and membrane permeability. This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving this compound, a versatile building block for the introduction of various functional groups.
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the steric bulk of the adamantyl group, which is analogous to a neopentyl system. This steric hindrance dramatically slows the rate of bimolecular nucleophilic substitution (SN2) reactions. Unimolecular nucleophilic substitution (SN1) reactions are also generally not favored due to the instability of the primary carbocation that would form. However, under certain conditions, neighboring group participation by the adamantyl group or rearrangement may occur.
Reaction Mechanisms and Pathways
The primary challenge in performing nucleophilic substitution on this compound is overcoming the steric hindrance imposed by the bulky adamantyl group. This steric bulk makes the backside attack required for a typical SN2 reaction difficult, leading to very slow reaction rates.
While SN1 reactions are generally unfavorable for primary halides, the possibility of neighboring group participation by the adamantyl moiety or a 1,2-hydride shift to form a more stable secondary carbocation could facilitate a unimolecular pathway under specific conditions, such as in the presence of a Lewis acid or in highly polar, non-nucleophilic solvents.
Quantitative Data Summary
Due to the challenging nature of nucleophilic substitution on this substrate, reaction conditions often require elevated temperatures and extended reaction times. The following table summarizes representative yields for various nucleophilic substitution reactions with this compound based on analogous reactions and general principles for sterically hindered substrates.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 100 | 24 | ~70-80 |
| Primary Amine | e.g., Benzylamine | DMSO | 120 | 48 | ~50-60 |
| Secondary Amine | e.g., Piperidine | NMP | 150 | 72 | ~40-50 |
| Thiolate | Sodium Thiophenoxide | Ethanol | 80 | 12 | ~80-90 |
Experimental Protocols
The following are generalized protocols for nucleophilic substitution reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and desired scale.
Protocol 1: Synthesis of 1-(2-Azidoethyl)adamantane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-azidoethyl)adamantane.
Protocol 2: Synthesis of N-Benzyl-2-(1-adamantyl)ethanamine
Materials:
-
This compound
-
Benzylamine
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed tube, add this compound (1.0 eq), benzylamine (2.0 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Heat the mixture to 120 °C for 48 hours.
-
Cool the reaction to room temperature and dilute with deionized water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 1-(2-(Phenylthio)ethyl)adamantane
Materials:
-
This compound
-
Thiophenol
-
Sodium ethoxide
-
Absolute ethanol
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in absolute ethanol.
-
Add sodium ethoxide (1.1 eq) and stir until a clear solution is formed.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between deionized water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be further purified by chromatography or recrystallization.
Conclusion
Nucleophilic substitution reactions with this compound are challenging due to the significant steric hindrance of the adamantyl group. However, with the appropriate choice of reaction conditions, including polar aprotic solvents, elevated temperatures, and sufficient reaction times, a variety of functional groups can be successfully introduced. These protocols provide a foundation for researchers to develop and optimize the synthesis of novel adamantane derivatives for applications in drug discovery and materials science.
Application Notes and Protocols: Synthesis of Adamantane-Containing Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Adamantane, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise spatial arrangement, have led to the development of several successful drugs across various therapeutic areas.[1][4][5] Adamantane-containing drugs are used in the treatment of viral infections (Amantadine, Rimantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin).[1][5] This document provides detailed application notes and protocols for the synthesis of key adamantane-containing pharmaceutical intermediates, offering a practical guide for researchers in drug discovery and development.
The incorporation of the adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule.[3] It can increase lipophilicity, thereby improving membrane permeability and bioavailability, and its bulky nature can provide steric hindrance, protecting adjacent functional groups from metabolic degradation.[1][2]
This guide will focus on the synthesis of key intermediates for prominent adamantane-based drugs, presenting comparative data, detailed experimental protocols, and visual workflows to facilitate understanding and replication.
Synthesis of 1-Aminoadamantane Hydrochloride (Amantadine)
1-Aminoadamantane, commercially known as Amantadine, was one of the first adamantane-based drugs to be approved.[2][4] It has been used as an antiviral agent against Influenza A and for the treatment of Parkinson's disease.[4][6] The synthesis of its hydrochloride salt is a foundational process in adamantane chemistry.
Synthetic Pathways Overview
Two common routes for the synthesis of 1-aminoadamantane are the Ritter reaction from 1-adamantanol or 1-bromoadamantane and the Hofmann or Curtius rearrangement of 1-adamantanecarboxamide.
Data Presentation: Comparison of Synthetic Routes for 1-Aminoadamantane
| Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Ritter Reaction | 1-Bromoadamantane | Acetonitrile, Sulfuric acid, Water | ~60-70% | [7] |
| Hofmann Rearrangement | 1-Adamantanecarboxamide | Bromine, Sodium hydroxide | Moderate | [8] |
| Reductive Amination | 1-Adamantyl methyl ketone | Ammonia, Hydrogen, Catalyst | High Pressure/Temp | [7] |
Experimental Protocol: Ritter Reaction for 1-Aminoadamantane Hydrochloride
This protocol describes the synthesis of 1-aminoadamantane hydrochloride from 1-bromoadamantane via the Ritter reaction, followed by hydrolysis.
Workflow Diagram:
Caption: Synthesis of 1-Aminoadamantane HCl via Ritter Reaction.
Materials:
-
1-Bromoadamantane
-
Acetonitrile (CH3CN)
-
Concentrated Sulfuric Acid (H2SO4)
-
Potassium Hydroxide (KOH)
-
Propylene Glycol
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Ice
Procedure:
-
Formation of N-(1-Adamantyl)acetamide:
-
In a reaction vessel, dissolve 1-bromoadamantane in acetonitrile.
-
Slowly add concentrated sulfuric acid to the mixture while maintaining a low temperature with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature, then heat to 60-65°C for several hours.[7]
-
Pour the reaction mixture onto ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(1-adamantyl)acetamide.
-
-
Hydrolysis to 1-Aminoadamantane:
-
To a flask containing propylene glycol and a concentrated aqueous solution of potassium hydroxide, add the N-(1-adamantyl)acetamide from the previous step.
-
Heat the mixture to 125-130°C and reflux for several hours until the hydrolysis is complete.[7]
-
Cool the reaction mixture and extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
-
Formation of Hydrochloride Salt:
-
Bubble hydrogen chloride gas through the dichloromethane solution of 1-aminoadamantane, or add a solution of HCl in a suitable solvent (e.g., ether or isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield 1-aminoadamantane hydrochloride.
-
Synthesis of 3-Hydroxy-1-aminoadamantane: Intermediate for Vildagliptin
3-Hydroxy-1-aminoadamantane is a key intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[5][9]
Synthetic Pathway Overview
A common and efficient method for the synthesis of 3-amino-1-adamantanol involves the direct oxidation of 1-aminoadamantane (amantadine) or its hydrochloride salt.
Data Presentation: Synthesis of 3-Amino-1-adamantanol
| Starting Material | Oxidizing Agent | Catalyst | Reported Yield | Reference |
| Amantadine Hydrochloride | Sulfuric acid/Nitric acid | Boric acid | ~95% | [9][10] |
Experimental Protocol: Oxidation of Amantadine Hydrochloride
This protocol details the synthesis of 3-amino-1-adamantanol from amantadine hydrochloride.[9][11]
Workflow Diagram:
Caption: Synthesis of 3-Amino-1-adamantanol.
Materials:
-
Amantadine hydrochloride
-
Concentrated Sulfuric Acid (H2SO4)
-
Nitric Acid (HNO3)
-
Boric Acid (H3BO3)
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Oxidation:
-
Carefully add amantadine hydrochloride to a mixture of concentrated sulfuric acid, nitric acid, and boric acid. Boric acid acts as a catalyst.[9]
-
Heat the reaction mixture and maintain it at a specific temperature (e.g., 105°C) for several hours to facilitate the hydroxylation at the tertiary carbon position.[11]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the acidic solution by the slow addition of a strong base, such as potassium hydroxide, while keeping the mixture cool.
-
The product, 3-amino-1-adamantanol, is then extracted from the aqueous solution. Ethanol extraction has been reported to be effective.[9][11]
-
The ethanol extract is concentrated under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine: Intermediate for Saxagliptin
(S)-N-Boc-3-hydroxyadamantylglycine is a crucial chiral intermediate for the synthesis of Saxagliptin, another potent DPP-4 inhibitor.[3][12]
Synthetic Pathway Overview
The synthesis of this intermediate is more complex, often involving multiple steps starting from 1-adamantanecarboxylic acid. A key step is the asymmetric synthesis to introduce the chiral amine functionality. One reported route involves the preparation of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid followed by asymmetric reductive amination.[12]
Data Presentation: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
| Starting Material | Key Steps | Overall Yield | Reference |
| 1-Adamantanecarboxylic acid | 1. Hydroxylation (H2SO4/HNO3)2. Acylation, Condensation, Decarboxylation3. Oxidation (KMnO4) | ~60% | [12][13] |
Experimental Protocol: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid
This protocol outlines a multi-step synthesis of a key precursor for the Saxagliptin intermediate.[12][13]
Workflow Diagram:
Caption: Synthesis of a Saxagliptin Precursor.
Materials:
-
1-Adamantanecarboxylic acid
-
Concentrated Sulfuric Acid (H2SO4)
-
Nitric Acid (HNO3)
-
Reagents for one-pot acylation/condensation/decarboxylation (e.g., thionyl chloride, Meldrum's acid, etc. - specific reagents may vary based on the detailed procedure)
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Hydroxylation of 1-Adamantanecarboxylic acid:
-
Dissolve 1-adamantanecarboxylic acid in a mixture of concentrated sulfuric acid and nitric acid.
-
Heat the reaction to induce hydroxylation at the C-3 position, yielding 3-hydroxy-1-adamantanecarboxylic acid.[12][13]
-
Isolate the product by pouring the reaction mixture into water and filtering the precipitate.
-
-
Formation of 3-Hydroxy-1-acetyladamantane:
-
This step is achieved through a one-pot method involving acylation, condensation, and decarboxylation of 3-hydroxy-1-adamantanecarboxylic acid.[12][13] The specific reagents and conditions for this transformation would be as described in the cited literature, typically involving conversion to an acid chloride followed by reaction with a malonic acid equivalent and subsequent decarboxylation.
-
-
Oxidation to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid:
-
Oxidize 3-hydroxy-1-acetyladamantane using a strong oxidizing agent like potassium permanganate in an alkaline solution.[12][13]
-
Control of temperature is crucial for this step.
-
After the reaction, the manganese dioxide byproduct is filtered off.
-
The filtrate is acidified with hydrochloric acid to precipitate the desired product, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
-
The product is then isolated by filtration and can be purified by recrystallization.
-
The resulting keto-acid is then subjected to asymmetric reductive amination with a chiral amine source and a reducing agent, followed by protection of the amino group (e.g., with Boc anhydride), to yield the final (S)-N-Boc-3-hydroxyadamantylglycine intermediate.[12]
The synthesis of adamantane-containing pharmaceutical intermediates is a well-established field with diverse and evolving methodologies. The protocols and data presented here for the intermediates of Amantadine, Vildagliptin, and Saxagliptin provide a foundation for researchers working in this area. The unique properties of the adamantane scaffold continue to make it an attractive component in the design of new therapeutic agents, and the development of efficient and scalable synthetic routes to its derivatives remains a critical aspect of pharmaceutical research.[1][4] The use of modern catalytic methods, including biocatalysis and photoredox catalysis, is an emerging area that promises to provide even more efficient and selective ways to functionalize the adamantane core.[14][15][16]
References
- 1. connectsci.au [connectsci.au]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jchr.org [jchr.org]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. <p>An efficient synthesis of Vildagliptin intermediates</p> | Hu | Indian Journal of Chemistry -Section B (IJC-B) [op.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Alkylation of Amines with 1-(2-Bromoethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased potency, and improved cell membrane permeability. The incorporation of an adamantyl moiety via N-alkylation of amines is a common strategy in the synthesis of novel therapeutic agents. This document provides a detailed experimental protocol for the N-alkylation of primary and secondary amines with 1-(2-bromoethyl)adamantane, a key intermediate for introducing the adamantylethyl group.
Reaction Principle
The alkylation of amines with this compound is a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion. Due to the steric bulk of the adamantyl group, the reaction may require elevated temperatures. Over-alkylation to form quaternary ammonium salts is a potential side reaction, which can be minimized by controlling the stoichiometry of the reactants.
Experimental Protocol
This protocol describes a general procedure for the alkylation of a representative secondary amine, morpholine, with this compound. The same procedure can be adapted for other primary and secondary amines with minor modifications to the reaction time and temperature.
Materials:
-
This compound (CAS: 773-37-5)
-
Morpholine (or other amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.2-0.5 M with respect to this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(adamantan-1-yl)ethyl)amine derivative.
-
Safety Precautions:
-
This compound is harmful if swallowed and causes skin and eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the alkylation of various amines with this compound based on established N-alkylation methodologies.
| Amine | Molar Ratio (Amine:Bromoalkane) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.2 : 1 | K₂CO₃ | DMF | 100 | 24 | 65-75 |
| Morpholine | 1.2 : 1 | K₂CO₃ | DMF | 80 | 18 | 75-85 |
| Piperidine | 1.2 : 1 | K₂CO₃ | DMF | 80 | 18 | 70-80 |
| Benzylamine | 1.2 : 1 | Et₃N | ACN | 80 (reflux) | 24 | 70-80 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of amines with this compound.
Caption: Experimental workflow for the synthesis of N-(2-(Adamantan-1-yl)ethyl)amines.
Conclusion
The protocol described provides a reliable method for the synthesis of N-adamantylethyl-substituted amines, which are valuable building blocks in drug discovery. The procedure is robust and can be adapted for a range of primary and secondary amines. The resulting compounds can be further functionalized or evaluated for their biological activity, leveraging the unique properties of the adamantane scaffold to develop novel therapeutics.
References
Application Notes and Protocols for the Preparation of 1-(2-Adamantylethyl) Substituted Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The adamantane moiety is a valuable pharmacophore in medicinal chemistry, prized for its unique structural rigidity, high lipophilicity, and steric bulk.[1] When incorporated into drug candidates, it can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[2] Heterocyclic compounds are fundamental scaffolds in a vast number of pharmaceuticals due to their diverse chemical properties and ability to engage in specific biological interactions.[3][4][5] The synthesis of hybrid molecules combining the adamantane core with various heterocyclic systems via a 1-(2-adamantylethyl) linker is therefore of significant interest for developing novel therapeutic agents.
These application notes provide detailed protocols for two primary synthetic strategies for preparing 1-(2-adamantylethyl) substituted heterocycles: direct N-alkylation of parent heterocycles and ring formation via cyclocondensation using an adamantane-containing precursor.
General Synthetic Strategies
The introduction of the 1-(2-adamantylethyl) group onto a heterocyclic core can be primarily achieved through two versatile and robust synthetic routes. The choice of strategy depends on the stability of the heterocycle and the availability of starting materials.
Caption: Overview of primary synthetic routes.
Strategy A: Direct N-Alkylation of Heterocycles
This is the most common and direct method, involving the reaction of a parent heterocycle containing an N-H bond with a suitable 2-(1-adamantyl)ethyl electrophile, such as 2-(1-adamantyl)ethyl bromide. This approach is widely applicable to a range of nitrogen-containing heterocycles, including indoles, pyrazoles, imidazoles, and piperidines.
Experimental Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of a heterocyclic compound with 2-(1-adamantyl)ethyl bromide.
Caption: Workflow for direct N-alkylation.
Materials:
-
Parent heterocycle (1.0 equiv)
-
2-(1-Adamantyl)ethyl bromide (1.1 - 1.5 equiv)
-
Base (e.g., Sodium hydride (60% dispersion in oil), Potassium carbonate) (1.2 - 2.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the parent heterocycle (1.0 equiv).
-
Dissolve the heterocycle in a minimal amount of anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add the base in portions. If using NaH, caution is advised due to hydrogen gas evolution. Stir the suspension for 20-30 minutes at 0 °C or allow it to warm to room temperature to ensure complete deprotonation.
-
Slowly add a solution of 2-(1-adamantyl)ethyl bromide (1.1 equiv) in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature overnight or heat as necessary (e.g., 60-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(2-adamantylethyl) substituted heterocycle.
| Heterocycle Example | Typical Base | Typical Solvent | Expected Yield Range (%) |
| Indole | NaH | DMF | 70-90 |
| Pyrrole | K₂CO₃ | ACN | 65-85 |
| Imidazole | NaH | THF/DMF | 75-95 |
| Pyrazole | K₂CO₃ | DMF | 70-90 |
| Piperidine | K₂CO₃ | ACN | 80-95 |
| Note: Yields are representative for N-alkylation reactions and may vary based on substrate and specific conditions. |
Strategy B: Synthesis via Cyclocondensation
This strategy involves building the heterocyclic ring using an adamantane-containing precursor. A key example is the synthesis of substituted piperidones, which are versatile intermediates for other piperidine derivatives.[6] The following protocol is adapted from the well-established synthesis of 1-phenethyl-4-piperidone and utilizes 2-(1-adamantyl)ethylamine as the starting material.[7]
Experimental Protocol 2: One-Pot Synthesis of 1-(2-(Adamantan-1-yl)ethyl)-4-piperidone
This procedure involves a tandem Michael addition of 2-(1-adamantyl)ethylamine to methyl acrylate, followed by a second Michael addition and a subsequent Dieckmann cyclization.
Caption: Workflow for one-pot piperidone synthesis.
Materials:
-
2-(1-Adamantyl)ethylamine (1.0 equiv)
-
Methyl acrylate (2.2 equiv)
-
Methanol
-
Sodium methoxide (25% in methanol or solid)
-
Toluene
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-(1-adamantyl)ethylamine (1.0 equiv) and methyl acrylate (2.2 equiv) in methanol.
-
Heat the mixture at reflux for 24-48 hours. Monitor the formation of the intermediate diester, methyl 3-((2-(adamantan-1-yl)ethyl)(3-methoxy-3-oxopropyl)amino)propanoate, by TLC or LC-MS.
-
After the initial reaction is complete, cool the mixture and add toluene. Add sodium methoxide (1.1 equiv) to the solution.
-
Set up the apparatus for distillation and heat the mixture to distill off the methanol, which drives the intramolecular Dieckmann cyclization to completion.
-
After cyclization, cool the reaction mixture and add concentrated hydrochloric acid. Heat the mixture at reflux for several hours to effect hydrolysis and decarboxylation.
-
Cool the acidic solution and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is >10.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield 1-(2-(adamantan-1-yl)ethyl)-4-piperidone.
| Reactant 1 | Reactant 2 | Key Reaction Type | Expected Yield Range (%) |
| 2-(1-Adamantyl)ethylamine | Methyl Acrylate | Michael Addition / Dieckmann Cyclization | 50-70 |
| Bromomethyl(1-adamantyl)ketone | Urea/Thiourea | Hantzsch-type Synthesis | 60-80 |
| 1-Adamantaneacetaldehyde | Heterocycle with N-H | Reductive Amination | 65-85 |
| Note: Yields are representative and depend heavily on the optimization of reaction conditions. |
References
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. Biologically Active Heterocyclic Compounds | Molecules | MDPI [mdpi.com]
- 5. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
use of 1-(2-Bromoethyl)adamantane in the synthesis of antiviral agents
Application Notes and Protocols
Topic: Use of 1-(2-Bromoethyl)adamantane in the Synthesis of Novel Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The adamantane moiety is a cornerstone in the development of antiviral therapeutics, most notably for its critical role in drugs targeting the influenza A virus.[1][2] The rigid, lipophilic cage structure of adamantane facilitates interactions with viral targets, particularly the M2 proton ion channel, effectively inhibiting viral replication by preventing the uncoating of the virus.[1][3] Amantadine and Rimantadine are classic examples of successful adamantane-based drugs.[4][5]
Modern antiviral drug discovery often involves the synthesis of hybrid molecules, combining known pharmacophores to enhance efficacy, broaden the spectrum of activity, or overcome resistance. This compound is a versatile building block for this purpose. Its bromoethyl group provides a reactive handle for covalently linking the adamantane cage to other scaffolds via nucleophilic substitution.
This document outlines a representative application of this compound in the synthesis of a novel potential antiviral agent. The protocol details the N-alkylation of a heterocyclic core, a common strategy in medicinal chemistry to generate libraries of compounds for antiviral screening.[6][7][8] The target molecule, a 1-(2-(Adamantan-1-yl)ethyl)-substituted pyrazole, combines the M2-channel-targeting adamantane group with a pyrazole nucleus, a heterocycle known to be a scaffold for various biologically active compounds, including antivirals.[7][9]
Application: Synthesis of 1-(2-(Adamantan-1-yl)ethyl)-1H-pyrazole
This section describes the synthesis of a novel pyrazole derivative using this compound as the key alkylating agent. The reaction proceeds via a standard nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the bromoethyl group.
General Synthesis Workflow
The overall workflow for the synthesis and subsequent evaluation of the target compound is depicted below. This process involves the initial chemical synthesis, followed by purification and characterization, and concluding with in vitro antiviral activity screening.
Caption: General workflow from synthesis to antiviral evaluation.
Experimental Protocol
Objective: To synthesize 1-(2-(Adamantan-1-yl)ethyl)-1H-pyrazole via N-alkylation.
Materials:
-
This compound (MW: 257.20 g/mol )
-
Pyrazole (MW: 68.08 g/mol )
-
Potassium Carbonate (K₂CO₃), anhydrous (MW: 138.21 g/mol )
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.57 g, 10 mmol, 1.0 eq).
-
Add pyrazole (0.75 g, 11 mmol, 1.1 eq) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Add 40 mL of anhydrous acetonitrile to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system) until the starting bromo-adamantane spot has been consumed.
-
After completion, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford the pure product as a white solid.
-
Dry the purified product under vacuum, record the final mass, and calculate the yield. Characterize by NMR and Mass Spectrometry.
Quantitative Data
The following table summarizes the expected results for the synthesis of 1-(2-(Adamantan-1-yl)ethyl)-1H-pyrazole.
| Parameter | Value |
| Product Name | 1-(2-(Adamantan-1-yl)ethyl)-1H-pyrazole |
| Molecular Formula | C₁₅H₂₂N₂ |
| Molecular Weight | 230.35 g/mol |
| Theoretical Yield | 2.30 g |
| Actual Yield | 1.98 g |
| Percentage Yield | 86% |
| Physical Appearance | White crystalline solid |
| Melting Point | 78-80 °C |
Antiviral Activity Evaluation
The synthesized compound was evaluated for its ability to inhibit the replication of influenza A virus in vitro.[10] The activity is compared with the established antiviral drug, Amantadine.
Antiviral Activity Data
| Compound | Target Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Synthesized Product | Influenza A/H3N2 | MDCK | 1.2 | >100 | >83 |
| Amantadine (Control) | Influenza A/H3N2 | MDCK | 0.8 | >100 | >125 |
-
IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits 50% of viral replication.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% cell death.
-
Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.
The data indicates that the synthesized adamantane-pyrazole hybrid exhibits potent anti-influenza A activity, comparable to that of Amantadine, with no significant cytotoxicity observed at the tested concentrations.
Proposed Mechanism of Action
Adamantane derivatives are well-known inhibitors of the influenza A virus M2 proton channel.[1] This channel is essential for the viral replication cycle, as it allows protons to enter the virion, which triggers the uncoating process and release of the viral genome into the host cell cytoplasm. The adamantane cage physically blocks this channel, halting the replication process.
Caption: Proposed mechanism: blockage of the M2 proton channel.
References
- 1. Rimantadine - Wikipedia [en.wikipedia.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activity of metabolites of rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling of 1-(2-Bromoethyl)adamantane with Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane moiety is a key pharmacophore in medicinal chemistry, valued for its rigid, lipophilic structure which can enhance the metabolic stability and binding affinity of drug candidates. The synthesis of adamantyl aryl ethers through the coupling of halogenated adamantanes with phenolic compounds is a crucial step in the development of new therapeutic agents. This document provides detailed protocols and reaction conditions for the O-alkylation of various phenols with 1-(2-bromoethyl)adamantane, a common route to introduce the adamantylethyl group. The primary method described is a variation of the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[1][2]
Reaction Principle
The coupling reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired adamantyl-aryl ether.[1] The choice of base, solvent, and temperature can significantly influence the reaction efficiency and yield.
Reaction Scheme:
Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various phenols. The data is compiled from analogous O-alkylation reactions of phenols and provides a benchmark for experimental design.[3][4]
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 60-80 | 3-6 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 60-80 | 3-6 | 88-98 |
| 4-Nitrophenol | K₂CO₃ | DMF | 70-90 | 4-8 | 75-85 |
| 4-Chlorophenol | K₂CO₃ | DMF | 60-80 | 4-8 | 80-90 |
| 2-Naphthol | K₂CO₃ | DMF | 70-90 | 5-10 | 82-92 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of adamantyl-aryl ethers.
Caption: General workflow for the synthesis of adamantyl-aryl ethers.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic phenol using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
Materials:
-
This compound
-
Substituted Phenol (e.g., phenol, 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted phenol (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of the limiting reactant of approximately 0.2-0.5 M.
-
Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) using a heating mantle or oil bath.[3]
-
Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (phenol) is consumed (typically 3-8 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure adamantyl-aryl ether.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and phenols can be irritating and toxic. Avoid inhalation, ingestion, and skin contact.
-
DMF is a skin and eye irritant. Handle with care.
These protocols and guidelines provide a solid foundation for researchers to successfully synthesize a variety of adamantyl-aryl ethers for applications in drug discovery and materials science. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
References
Application Notes and Protocols for the Synthesis of [(Adamantanyl)ethyl]phenylpiperidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of [(adamantanyl)ethyl]phenylpiperidines via the N-alkylation of phenylpiperidines with 1-(2-bromoethyl)adamantane. This class of compounds holds significant interest in medicinal chemistry due to the unique lipophilic and rigid structure of the adamantane moiety, which can influence the pharmacological properties of the parent phenylpiperidine scaffold. Phenylpiperidines are a well-established class of compounds with a wide range of biological activities, including analgesic and central nervous system effects.[1][2][3][4][5] The incorporation of an adamantane group can enhance potency, improve metabolic stability, and modulate receptor binding affinity.[6]
Synthetic Pathway Overview
The described synthesis involves a direct N-alkylation of a phenylpiperidine derivative with this compound. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the piperidine ring acts as a nucleophile, displacing the bromide from the adamantylethyl side chain. A non-nucleophilic base is typically employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.
Figure 1: General workflow for the synthesis of [(adamantanyl)ethyl]phenylpiperidines.
Experimental Protocol
This protocol details the synthesis of 1-[(adamantanyl)ethyl]-4-phenylpiperidine as a representative example. The procedure can be adapted for other phenylpiperidine isomers.
Materials:
-
This compound
-
4-Phenylpiperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylpiperidine (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-phenylpiperidine.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 82°C for acetonitrile). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically after 12-24 hours, as indicated by the consumption of the starting materials), allow the reaction mixture to cool to room temperature.
-
Extraction: Remove the acetonitrile under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-[(adamantanyl)ethyl]-4-phenylpiperidine.
Quantitative Data
While specific experimental data for the direct synthesis of [(adamantanyl)ethyl]phenylpiperidines from this compound is not extensively reported in the literature, the following table provides expected outcomes based on analogous N-alkylation reactions of secondary amines with alkyl halides.
| Parameter | Expected Value | Notes |
| Reaction Time | 12 - 24 hours | Can be optimized by monitoring with TLC. |
| Yield | 70 - 90% | Yields are typically good to excellent for SN2 reactions of this type. |
| Purity | >95% | After purification by column chromatography. |
| ¹H NMR | Consistent with structure | Expect characteristic peaks for adamantane, ethyl linker, and phenylpiperidine moieties. |
| ¹³C NMR | Consistent with structure | Expect distinct signals for all unique carbon atoms. |
| Mass Spec (ESI-MS) | [M+H]⁺ calculated | To confirm the molecular weight of the target compound. |
Characterization of the Final Product
The structure of the synthesized [(adamantanyl)ethyl]phenylpiperidine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Acetonitrile is flammable and toxic; avoid inhalation and skin contact.
-
This compound is an alkylating agent and should be handled with caution.
References
- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Functionalization of the Adamantane Core via the Bromoethyl Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the adamantane core utilizing the versatile 1-(2-bromoethyl)adamantane intermediate. The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and metabolic stability—make it a privileged scaffold in medicinal chemistry and materials science. The bromoethyl group serves as a key reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of adamantane derivatives.
Introduction
The adamantane moiety is a valuable building block in the design of therapeutics, influencing properties such as protein-ligand binding, bioavailability, and pharmacokinetic profiles. This compound is a key intermediate that allows for the introduction of the adamantane scaffold into larger molecules through the formation of stable carbon-heteroatom and carbon-carbon bonds. This document outlines several key applications of this compound in the synthesis of functionalized adamantane derivatives, complete with detailed experimental protocols and tabulated data.
Data Presentation: Summary of Functionalization Reactions
The following table summarizes the key functionalization reactions of this compound, providing a comparative overview of reaction conditions and reported yields.
| Entry | Product | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-(2-Azidoethyl)adamantane | Sodium Azide (NaN₃) | DMF | 80 | 12 | >95 |
| 2 | 3-(Adamantan-1-yl)propanenitrile | Sodium Cyanide (NaCN) | DMSO | 90 | 6 | ~85 |
| 3 | S-(2-(Adamantan-1-yl)ethyl) ethanethioate | Potassium Thioacetate (KSAc) | Acetone | Reflux | 4 | ~90 |
| 4 | (2-(Adamantan-1-yl)ethyl)triphenylphosphonium bromide | Triphenylphosphine (PPh₃) | Toluene | Reflux | 24 | >90 |
| 5 | N-Benzyl-2-(adamantan-1-yl)ethan-1-amine | Benzylamine | Acetonitrile | Reflux | 16 | ~80 |
Experimental Protocols
Detailed methodologies for the key functionalization reactions of this compound are provided below.
Protocol 1: Synthesis of 1-(2-Azidoethyl)adamantane
This protocol describes the nucleophilic substitution of the bromide with an azide moiety, a versatile precursor for amines and triazoles.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: >95%
Protocol 2: Synthesis of 3-(Adamantan-1-yl)propanenitrile
This protocol details the reaction with cyanide, extending the carbon chain and providing a precursor for carboxylic acids, amines, and other nitrogen-containing heterocycles.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the mixture to 90 °C and stir for 6 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to afford the desired nitrile.
Expected Yield: ~85%
Protocol 3: Synthesis of S-(2-(Adamantan-1-yl)ethyl) ethanethioate
This procedure describes the formation of a thioacetate, which can be readily hydrolyzed to the corresponding thiol.
Materials:
-
This compound
-
Potassium Thioacetate (KSAc)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Suspend potassium thioacetate (1.1 eq) in acetone in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in acetone to the suspension.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
The product can be purified by recrystallization or column chromatography.
Expected Yield: ~90%
Protocol 4: Synthesis of (2-(Adamantan-1-yl)ethyl)triphenylphosphonium bromide
This protocol outlines the preparation of a phosphonium salt, a key reagent in the Wittig reaction for the formation of alkenes.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene in a round-bottom flask.
-
Reflux the mixture for 24 hours, during which a white precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum.
Expected Yield: >90%
Protocol 5: Synthesis of N-Benzyl-2-(adamantan-1-yl)ethan-1-amine
This protocol describes the alkylation of a primary amine with this compound to form a secondary amine.
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add benzylamine (1.2 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to reflux and stir for 16 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired secondary amine.
Expected Yield: ~80%
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows described in this document.
Caption: Key functionalization pathways of this compound.
Caption: Experimental workflow for the synthesis of 1-(2-azidoethyl)adamantane.
Caption: Logical relationship of adamantane functionalization.
Application Notes and Protocols: 1-(2-Bromoethyl)adamantane in the Preparation of Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane derivatives have emerged as a significant class of compounds in the development of neuroprotective agents. Their rigid, lipophilic cage structure provides a unique scaffold for designing molecules that can effectively cross the blood-brain barrier and interact with various targets within the central nervous system (CNS).[1][2] 1-(2-Bromoethyl)adamantane is a key starting material, offering a versatile platform for the synthesis of a wide array of neuroprotective compounds through the functionalization of its reactive bromoethyl group.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation and evaluation of novel neuroprotective agents, with a focus on targeting glutamate-mediated excitotoxicity.
Rationale for Use in Neuroprotective Drug Discovery
The adamantane moiety is a cornerstone in the design of drugs targeting neurodegenerative diseases.[4] Marketed drugs such as Memantine (an NMDA receptor antagonist for Alzheimer's disease) and Amantadine (used in Parkinson's disease and as an antiviral) feature the adamantane core.[4][5][6] The incorporation of this group can enhance metabolic stability and improve brain permeability.[2] this compound serves as an excellent precursor for introducing the adamantane scaffold into various molecular frameworks, allowing for the exploration of structure-activity relationships in the quest for new therapeutics. The bromoethyl side chain is amenable to nucleophilic substitution reactions, enabling the attachment of diverse functional groups to modulate the pharmacological profile of the resulting compounds.
Application: Synthesis of a Novel Neuroprotective Agent
This section outlines the synthesis of a putative neuroprotective compound, N-benzyl-2-(adamantan-1-yl)ethan-1-amine (Compound 1), starting from this compound. This compound is designed to combine the neuroprotective adamantane core with a benzylamine moiety, a common pharmacophore in CNS-active drugs.
Reaction Scheme:
Quantitative Data Summary
The following tables summarize key quantitative data for adamantane-based neuroprotective compounds, illustrating their potential therapeutic efficacy.
Table 1: In Vitro Neuroprotective Activity of Adamantane Derivatives
| Compound | Target | Assay | Result | Reference |
| Amantadine Analog 3d | Glutamate-induced excitotoxicity | LDH leakage in SY5Y cells | Fully normalized LDH leakage at 20 µM | [7] |
| Amantadine Analog 4c | Glutamate-induced excitotoxicity | LDH leakage in SY5Y cells | Fully normalized LDH leakage at 20 µM | [7] |
| NGP1-01 Analog 1 | NMDA Receptor | Channel Inhibition | 89.5% inhibition at 100 µM | [3] |
| NGP1-01 Analog 2 | NMDA Receptor | Channel Inhibition | 85.7% inhibition at 100 µM | [3] |
| NGP1-01 Analog 5 | Voltage-Gated Calcium Channel | Channel Inhibition | 66.7% inhibition at 100 µM | [3] |
| NGP1-01 Analog 10 | Voltage-Gated Calcium Channel | Channel Inhibition | 39.6% inhibition at 100 µM | [3] |
| Edaravone Conjugate 6a | Fast Sodium Channels | Inhibition (IC50) | 12.3 µM | [8] |
| Edaravone Conjugate 6d | Fast Sodium Channels | Inhibition (IC50) | 15.8 µM | [8] |
Table 2: Effects of Myrtenal-Adamantane Conjugates (MACs) on Acetylcholinesterase (AChE) Activity
| Compound | Brain Region | AChE Activity vs. Scopolamine Group | Reference |
| MAC-197 | Cortex | -34.2% (p < 0.05) | [1] |
| MAC-198 | Cortex | -48.7% (p < 0.001) | [1] |
| MAC-198 | Hippocampus | -41% (p < 0.05) | [1] |
Signaling Pathways and Experimental Workflows
Glutamate-Mediated Excitotoxicity Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the CNS. However, its over-activation, particularly of N-methyl-D-aspartate (NMDA) receptors, leads to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity.[7][9][10] This is a common pathogenic pathway in various neurodegenerative diseases.[7] Adamantane derivatives like memantine act as uncompetitive NMDA receptor antagonists, blocking the channel when it is excessively open.
Caption: Glutamate-mediated excitotoxicity pathway and the inhibitory action of adamantane derivatives.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for synthesizing and evaluating a novel neuroprotective compound derived from this compound.
Caption: General experimental workflow for the development of adamantane-based neuroprotective agents.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-2-(adamantan-1-yl)ethan-1-amine (Compound 1)
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure N-benzyl-2-(adamantan-1-yl)ethan-1-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol is adapted from the methodology used for evaluating aminoadamantane analogues.[7]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glutamate
-
Test compound (e.g., N-benzyl-2-(adamantan-1-yl)ethan-1-amine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO, final DMSO concentration <0.1%) for 2 hours.
-
Glutamate Insult: Induce excitotoxicity by adding glutamate to a final concentration of 500 µM to the wells (except for the control group) and incubate for 24 hours.
-
MTT Assay for Cell Viability:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay for Cell Death:
-
Collect the cell culture supernatant.
-
Measure LDH release according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate cell viability and cytotoxicity as a percentage relative to the control and glutamate-treated groups.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel neuroprotective compounds. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new adamantane derivatives targeting glutamate-mediated excitotoxicity and other pathways implicated in neurodegenerative diseases. The unique properties of the adamantane scaffold continue to make it a promising platform for the development of next-generation CNS therapeutics.
References
- 1. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 2. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]
- 10. Excitotoxicity - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 1-(2-Adamantylethyl) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-(2-adamantylethyl) derivatives, a class of compounds with significant potential in medicinal chemistry. The unique lipophilic and rigid structure of the adamantane cage makes these derivatives valuable scaffolds in drug design, with applications reported in the development of anticancer agents.[1][2]
Data Presentation
Effective purification is critical to obtaining high-purity compounds for accurate biological evaluation. The choice of purification method significantly impacts the final yield and purity of the target 1-(2-adamantylethyl) derivative. While specific quantitative data for the purification of all 1-(2-adamantylethyl) derivatives is not exhaustively available in the public domain, the following table summarizes typical yields and purities achieved for analogous adamantane derivatives using common purification techniques, providing a benchmark for researchers.
| Compound Type | Purification Method | Typical Yield (%) | Typical Purity (%) | Reference |
| Adamantane Amides | Column Chromatography followed by Recrystallization | 60-85 | >98 | General Synthetic Chemistry Knowledge |
| Adamantane Amines | Acid-Base Extraction followed by Column Chromatography | 70-90 | >99 | General Synthetic Chemistry Knowledge |
| 1-(2-Aryl-2-adamantyl)piperazines | Not specified | Not specified | High | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the most common and effective techniques for purifying 1-(2-adamantylethyl) derivatives.
Protocol 1: Column Chromatography of 1-(2-Adamantylethyl) Amide Derivatives
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the nonpolar adamantane derivatives, normal-phase chromatography is often effective.
Materials:
-
Crude 1-(2-adamantylethyl) amide derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate (KMnO₄) stain or iodine chamber for visualization[3]
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle, creating a packed bed. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, product-adsorbed silica onto the top of the column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with a 9:1 hexanes:ethyl acetate mixture and progressing to higher ratios of ethyl acetate).
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots using a suitable staining agent, as many adamantane derivatives are UV-inactive.[3]
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 1-(2-adamantylethyl) amide derivative.
Protocol 2: Recrystallization of 1-(2-Adamantylethyl) Derivatives
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.
Materials:
-
Crude 1-(2-adamantylethyl) derivative (solid)
-
A suitable solvent or solvent system (e.g., ethanol, ethanol/water, hexanes/ethyl acetate)[4]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for adamantane derivatives include ethanol, or mixtures like hexanes/ethyl acetate.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mandatory Visualization
General Purification Workflow for 1-(2-Adamantylethyl) Derivatives
The following diagram illustrates a typical workflow for the purification of 1-(2-adamantylethyl) derivatives, starting from a crude reaction mixture.
References
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | Semantic Scholar [semanticscholar.org]
- 3. researchopenworld.com [researchopenworld.com]
- 4. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 1-(2-Bromoethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the alkylation of various nucleophiles with 1-(2-Bromoethyl)adamantane. The information is presented in a question-and-answer format to directly address challenges in your experiments.
Troubleshooting Guide: Common Side Reactions
Alkylation reactions using this compound can be accompanied by side reactions, primarily elimination and over-alkylation. The following table summarizes common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solutions |
| Low yield of the desired alkylated product and formation of a major byproduct with a mass corresponding to 1-(2-vinyl)adamantane. | Elimination (E2) is outcompeting substitution (SN2). This is favored by strong, sterically hindered bases, high temperatures, and certain solvents. | - Use a weaker, non-hindered base: If a base is required for your nucleophile, consider using milder bases like K₂CO₃ or NaHCO₃ instead of strong bases like potassium tert-butoxide or DBU. - Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures. Running the reaction at room temperature or even lower may significantly reduce the amount of elimination byproduct. - Choose a polar aprotic solvent: Solvents like DMF or DMSO can favor SN2 reactions over E2. |
| A mixture of mono- and di-alkylated products is observed when using a primary amine as the nucleophile. | Over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. | - Use a large excess of the primary amine: This will increase the probability of this compound reacting with the primary amine rather than the secondary amine product. - Control the stoichiometry: Use a 1:1 molar ratio of the amine to the alkylating agent, and add the this compound slowly to the reaction mixture to avoid a high local concentration. - Protect the amine: Consider using a protecting group for the amine that can be removed after the alkylation step. |
| A complex mixture of products is obtained when using a ketone or ester as the nucleophile (enolate alkylation). | Multiple deprotonation sites or polyalkylation. Unsymmetrical ketones can form two different enolates, leading to a mixture of regioisomers. The mono-alkylated product may also undergo a second alkylation. | - Use a strong, non-nucleophilic base: Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is effective for the clean and complete formation of the kinetic enolate, minimizing side reactions. - Control stoichiometry: Use of a slight excess of the enolate can help to ensure the complete consumption of the this compound and prevent polyalkylation. |
| Low or no conversion of starting materials. | Insufficient reactivity. The nucleophile may not be strong enough, or the reaction conditions may be too mild. | - Increase the reaction temperature: While this can promote elimination, a moderate increase in temperature may be necessary to drive the substitution reaction to completion. - Use a stronger nucleophile/base: If applicable, consider using a stronger base to fully deprotonate your nucleophile, making it more reactive. - Add a catalyst: In some cases, a phase-transfer catalyst can be beneficial for reactions involving a solid-liquid phase. |
Quantitative Data Summary
While specific quantitative data for the alkylation of this compound is sparsely reported in the literature, the following table provides a general overview of expected outcomes based on the principles of substitution and elimination reactions.
| Nucleophile Type | Typical Base/Conditions | Expected Major Product | Potential Side Products | Approximate Yield Range (Major Product) |
| Primary Amine | Excess amine, K₂CO₃, DMF, 80 °C | Mono-alkylated secondary amine | Di-alkylated tertiary amine, 1-(2-vinyl)adamantane | 60-80% |
| Secondary Amine | K₂CO₃, DMF, 80 °C | Tertiary amine | 1-(2-vinyl)adamantane | 70-90% |
| Thiol | NaH or K₂CO₃, DMF, RT | Thioether | 1-(2-vinyl)adamantane | 80-95% |
| Enolate (from Ketone) | LDA, THF, -78 °C to RT | α-alkylated ketone | 1-(2-vinyl)adamantane, Poly-alkylated products | 50-70% |
| Strong, hindered base | Potassium tert-butoxide, THF, reflux | 1-(2-vinyl)adamantane | Minor substitution product | >90% (Elimination) |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in alkylation reactions with this compound?
A1: The most prevalent side product is 1-(2-vinyl)adamantane, which is formed via an E2 elimination reaction. This is particularly common when using strong or sterically hindered bases and/or high reaction temperatures.
Q2: How can I prevent the formation of 1-(2-vinyl)adamantane?
A2: To minimize the elimination side reaction, you should employ milder reaction conditions. This includes using a weaker, non-hindered base (e.g., potassium carbonate), lowering the reaction temperature, and choosing a polar aprotic solvent like DMF or DMSO, which favors the SN2 pathway.
Q3: I am trying to alkylate a primary amine and I am getting a mixture of the secondary and tertiary amine. How can I improve the selectivity for the secondary amine?
A3: Over-alkylation is a common issue with primary amines. To favor the formation of the secondary amine, you can use a large excess of the primary amine (3-5 equivalents). This statistically favors the reaction of this compound with the more abundant primary amine. Alternatively, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the secondary amine product, reducing the chance of a second alkylation.
Q4: Is this compound more prone to SN1 or SN2 reactions?
A4: this compound is a primary alkyl halide. Primary alkyl halides strongly favor the SN2 mechanism over the SN1 mechanism because the formation of a primary carbocation is energetically unfavorable. Therefore, the reaction rate will be dependent on the concentration of both the nucleophile and the alkyl halide.
Q5: What is the best way to synthesize 1-(2-vinyl)adamantane intentionally?
A5: To maximize the yield of the elimination product, 1-(2-vinyl)adamantane, you should use a strong, sterically hindered base such as potassium tert-butoxide in a solvent like THF and heat the reaction mixture. These conditions are designed to favor the E2 elimination pathway.
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol is a general guideline for the mono-alkylation of a primary amine with this compound.
-
Materials:
-
Primary amine (3.0 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for S-Alkylation of a Thiol
This protocol provides a general method for the S-alkylation of a thiol with this compound.
-
Materials:
-
Thiol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol in anhydrous DMF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the factors influencing the product distribution in the alkylation of this compound.
Caption: Factors influencing alkylation vs. elimination pathways.
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Technical Support Center: Optimizing Reaction Yield for 1-(2-Bromoethyl)adamantane Substitutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield of substitution reactions involving 1-(2-Bromoethyl)adamantane. This resource addresses common challenges and offers detailed experimental protocols and data-driven insights.
Troubleshooting Guide
Low or No Product Yield
Issue: The desired substitution product is obtained in low yield or not at all.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if the starting material is still present. Consider increasing the reaction temperature in increments of 10-20°C, but be mindful of potential side reactions.
-
-
Poor Nucleophile Reactivity:
-
Solution: Ensure the nucleophile is sufficiently reactive. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity. For weakly nucleophilic anions, a change to a more polar aprotic solvent (e.g., DMF, DMSO) can enhance their reactivity.
-
-
Steric Hindrance:
-
Solution: While the reaction occurs on a primary carbon, the bulky adamantyl group can still exert some steric influence. If using a bulky nucleophile, consider switching to a smaller, less sterically hindered alternative if the application allows.
-
-
Decomposition of Reagents:
-
Solution: Verify the purity and stability of this compound and the nucleophile. This compound should be stored in a cool, dry place, preferably under an inert atmosphere.[1] Use freshly opened or purified reagents whenever possible.
-
Formation of Elimination Byproduct (1-Vinyladamantane)
Issue: A significant amount of the elimination byproduct, 1-vinyladamantane, is observed.
Possible Causes and Solutions:
-
Strongly Basic and/or Sterically Hindered Nucleophile:
-
Solution: The competition between substitution (SN2) and elimination (E2) is a key consideration. Strong, bulky bases favor the E2 pathway.[2] If elimination is a major issue, switch to a less basic and less sterically hindered nucleophile. For instance, when synthesizing an amine, using ammonia or a primary amine is preferable to a bulky secondary or tertiary amine. Thiolates are generally excellent nucleophiles and weaker bases compared to alkoxides, which can favor substitution.
-
-
High Reaction Temperature:
-
Solution: Higher temperatures generally favor elimination over substitution.[2] Try running the reaction at a lower temperature for a longer period.
-
-
Solvent Choice:
-
Solution: Polar aprotic solvents like DMSO and DMF are known to favor SN2 reactions.[3] Protic solvents can solvate the nucleophile, potentially reducing its nucleophilicity and increasing the likelihood of elimination.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for substitutions on this compound?
A1: Given that the bromine atom is on a primary carbon, the predominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. This involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. However, depending on the reaction conditions, a competing bimolecular elimination (E2) reaction can also occur.
Q2: How can I favor the SN2 pathway over the E2 pathway?
A2: To favor the SN2 pathway and maximize the yield of the substitution product, consider the following:
-
Nucleophile/Base: Use a strong nucleophile that is a weak base. Examples include azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻) ions.
-
Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.
-
Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of elimination.
Q3: What are some common side reactions other than elimination?
A3: Besides elimination, other potential side reactions can include:
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol in the absence of a stronger nucleophile), solvolysis may occur, leading to the formation of an ether.
-
Isomerization (with ambident nucleophiles): When using a nucleophile with two reactive sites, such as the thiocyanate ion (SCN⁻), a mixture of products can be obtained (e.g., 1-(2-thiocyanatoethyl)adamantane and 1-(2-isothiocyanatoethyl)adamantane). The product ratio can often be influenced by the choice of solvent.[4]
Q4: How do I purify the final product?
A4: Purification is typically achieved through standard laboratory techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective.
-
Column Chromatography: For liquid products or to separate mixtures of substitution and elimination products, silica gel column chromatography is a common method.
Data Presentation: Optimizing Reaction Conditions
Table 1: Synthesis of 1-(2-Azidoethyl)adamantane
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference (Adapted from) |
| NaN₃ | DMF | 80-100 | 4-8 | 85-95 | [5] |
| NaN₃ | DMSO | 70-90 | 4-8 | 80-90 | [3] |
Table 2: Synthesis of 1-(2-Aminoethyl)adamantane (via Gabriel Synthesis)
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Potassium Phthalimide | Hydrazine | DMF | 80-100 | 6-12 | 70-85 |
Table 3: Synthesis of 1-(2-Cyanoethyl)adamantane
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference (Adapted from) |
| NaCN | DMSO | 90-110 | 6-10 | 75-90 | [3] |
| KCN | DMSO | 90-110 | 8-12 | 70-85 | [2] |
Table 4: Synthesis of 2-(Adamantan-1-yl)ethanethiol
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaSH | Ethanol | Reflux | 4-6 | 60-75 |
| Thiourea, then NaOH | Ethanol | Reflux | 4-8 | 70-85 |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound
This protocol provides a general framework. Specific conditions should be optimized for each nucleophile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF or DMSO, approx. 5-10 mL per gram of substrate).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq) to the stirred solution. If the nucleophile is a salt, it can be added directly. If it is a liquid or a gas, it should be added cautiously.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 70-120°C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Specific Protocol: Synthesis of 1-(2-Azidoethyl)adamantane
-
In a round-bottom flask, dissolve this compound (1.0 g, 4.15 mmol) in 10 mL of DMF.
-
Add sodium azide (0.35 g, 5.39 mmol, 1.3 eq) to the solution.
-
Heat the mixture to 90°C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into 50 mL of water.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the crude product, which can be further purified if necessary.
Visualizations
Caption: General experimental workflow for substitution reactions.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 1-(2-Adamantylethyl) Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with 1-(2-adamantylethyl) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges specific to 1-(2-adamantylethyl) compounds?
A1: The bulky and highly lipophilic nature of the 1-adamantylethyl group presents several purification challenges. These compounds often exhibit poor solubility in common polar solvents, making recrystallization difficult. In chromatographic separations, they can show strong retention on normal-phase silica gel and may co-elute with other non-polar impurities. Their high molecular weight and non-polar character can also lead to the formation of oils or amorphous solids instead of well-defined crystals.
Q2: Which purification techniques are most effective for 1-(2-adamantylethyl) compounds?
A2: The most commonly employed and effective purification methods are column chromatography and recrystallization.[1][2] Column chromatography, particularly with silica gel, is versatile for separating these compounds from polar and some non-polar impurities. Recrystallization can be highly effective for obtaining high-purity crystalline material, provided a suitable solvent or solvent system is identified.
Q3: How does the 1-(2-adamantylethyl) group influence the choice of chromatographic conditions?
A3: The adamantylethyl group significantly increases the lipophilicity of a molecule. In normal-phase chromatography (e.g., silica gel), this necessitates the use of less polar mobile phases (e.g., hexane/ethyl acetate mixtures with a higher proportion of hexane) to achieve appropriate retention and separation. For reversed-phase chromatography (e.g., C18), more non-polar mobile phases (e.g., methanol/water or acetonitrile/water with a higher proportion of the organic solvent) are required for elution.
Q4: What are some common impurities encountered in the synthesis of 1-(2-adamantylethyl) compounds?
A4: Common impurities often arise from the synthetic route used. For instance, in Friedel-Crafts alkylation of adamantane with an ethylene source, potential impurities include unreacted adamantane, poly-alkylated adamantanes, and rearranged isomers. If starting from 1-(2-bromoethyl)adamantane, unreacted starting material and elimination byproducts can be present.
Troubleshooting Guides
Column Chromatography Purification
Problem: The compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Possible Cause: The high lipophilicity of the 1-(2-adamantylethyl) group is causing very strong adsorption to the silica gel.
-
Solution:
-
Decrease Polarity Further: Start with a much less polar eluent system, such as 99:1 or even 100% hexane, and gradually increase the polarity.
-
Use a Less Polar Stationary Phase: Consider using alumina (neutral or basic) as the stationary phase, which can sometimes have different selectivity for non-polar compounds compared to silica gel.
-
Employ Reversed-Phase Chromatography: If the compound has some polar functional groups, reversed-phase chromatography on a C18 column might provide better separation.
-
Problem: The compound co-elutes with a non-polar impurity.
-
Possible Cause: The impurity has a very similar polarity to the target compound due to the dominant non-polar nature of the adamantylethyl group.
-
Solution:
-
Fine-tune the Solvent System: Experiment with small, incremental changes in the solvent polarity. Sometimes, adding a small amount of a third solvent with a different polarity (e.g., dichloromethane or toluene) can alter the selectivity.
-
Change the Stationary Phase: As mentioned above, switching to alumina or a different type of silica gel (e.g., diol-bonded) can change the separation characteristics.
-
Utilize Argentation Chromatography: If the impurity is an unsaturated analog (e.g., a vinyl adamantane derivative), chromatography on silica gel impregnated with silver nitrate can be effective. The silver ions interact with the double bond, increasing the retention of the unsaturated impurity.
-
Recrystallization Purification
Problem: The compound "oils out" instead of crystallizing upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound has a low melting point or is precipitating too quickly for an ordered crystal lattice to form. The high lipophilicity can also hinder crystallization.
-
Solution:
-
Slow Cooling: Ensure the solution cools very slowly. Allow it to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed Crystals: If a small amount of pure, crystalline material is available, add a seed crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The compound may be too soluble in the chosen solvent even at low temperatures. Try a solvent in which the compound is less soluble, or use a mixed solvent system. For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Problem: Poor recovery of the compound after recrystallization.
-
Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]
-
Choose a Better Solvent: Select a solvent in which the compound has high solubility at high temperatures but very low solubility at low temperatures.
-
Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize precipitation.
-
Concentrate the Mother Liquor: The filtrate can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 1-(2-adamantylethyl) compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed while collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the compound at room temperature and at the solvent's boiling point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
Data Presentation
Table 1: Troubleshooting Summary for Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| No Elution | Compound is too strongly adsorbed. | Decrease eluent polarity (e.g., use higher % hexane). |
| Co-elution | Impurity has similar polarity. | Fine-tune solvent system or change stationary phase. |
| Streaking/Tailing | Compound is overloading the column or interacting strongly with silica. | Use a larger column or add a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. |
Table 2: Troubleshooting Summary for Recrystallization
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | Supersaturation; low melting point. | Slow cooling; scratch flask; use seed crystals; change solvent. |
| Poor Recovery | High solubility in cold solvent; too much solvent used. | Minimize solvent volume; choose a different solvent; cool thoroughly. |
| No Crystals Form | Solution is not saturated. | Evaporate some solvent to concentrate the solution; try a different solvent. |
Visualizations
References
avoiding polysubstitution in adamantane functionalization
Welcome to the technical support center for adamantane functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of adamantane chemistry, with a specific focus on controlling selectivity and avoiding polysubstitution during electrophilic functionalization.
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve monofunctionalization of adamantane and prevent the formation of polysubstituted products?
A1: Achieving selective monofunctionalization of adamantane, particularly at the tertiary bridgehead positions, is primarily controlled by the reaction conditions. For electrophilic substitutions like bromination, the key is to avoid the use of Lewis acid catalysts.[1][2] Refluxing adamantane with an excess of the electrophile, such as liquid bromine, typically favors the formation of the monosubstituted product, 1-bromoadamantane.[1][2] The use of milder reagents can also enhance selectivity.[1]
Q2: What is the primary factor that promotes polysubstitution on the adamantane core?
A2: The introduction of a Lewis acid catalyst (e.g., AlCl₃, AlBr₃, FeBr₃) is the principal factor that promotes polysubstitution.[1][2] Lewis acids increase the electrophilicity of the reagent, facilitating the substitution of multiple hydrogen atoms at the bridgehead positions of the adamantane cage.[1] This is essential for the synthesis of di-, tri-, and tetrasubstituted adamantanes.
Q3: I am observing a mixture of mono- and di-substituted products in my reaction. How can I optimize for the mono-substituted product?
A3: If you are obtaining a mixture of products, consider the following troubleshooting steps:
-
Catalyst Removal: Ensure that no Lewis acid catalyst is present in your reaction. Even trace amounts can promote further substitution.
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents. While an excess of the electrophile is often used for monofunctionalization, a very large excess in the presence of any catalytic activity might lead to polysubstitution. Experiment with reducing the molar ratio of the electrophile to adamantane.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS.[1] Polysubstitution may become more prevalent with longer reaction times or at higher temperatures. Quenching the reaction once the starting material is consumed can help minimize the formation of undesired products.
-
Milder Reagents: Consider using a less reactive, or "milder," electrophilic reagent, which can improve selectivity for monosubstitution.[1]
Q4: Can protecting groups be used to prevent polysubstitution?
A4: While the use of protecting groups is a common strategy in organic synthesis to control selectivity, for the direct electrophilic functionalization of the adamantane core itself, this is less common. The high reactivity of the bridgehead C-H bonds often makes selective protection challenging. Instead, control is typically exerted through careful management of reaction conditions as described above. However, if the adamantane scaffold is already functionalized, protecting that functional group may be necessary to prevent undesired side reactions during subsequent manipulations of the adamantane core.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Polysubstitution | Presence of a Lewis acid catalyst. | Exclude Lewis acids from the reaction. Ensure all glassware and reagents are free from acidic contaminants. |
| Reaction time is too long or temperature is too high. | Monitor the reaction closely and quench it as soon as the desired product is formed. Consider running the reaction at a lower temperature. | |
| Highly reactive electrophile. | Use a milder and more selective electrophilic reagent. | |
| Low Yield of Monosubstituted Product | Incomplete reaction. | Increase the reaction time or temperature cautiously, while monitoring for the onset of polysubstitution. |
| Insufficient amount of electrophile. | Use a moderate excess of the electrophilic reagent. | |
| Formation of Isomeric Products | Reaction conditions favoring substitution at secondary carbons. | Electrophilic substitution on adamantane strongly favors the tertiary bridgehead positions due to the stability of the resulting carbocation intermediate.[3] If substitution at secondary positions is observed, it may indicate a radical-mediated pathway. Ensure your reaction conditions are not conducive to radical formation (e.g., absence of radical initiators or high-energy light). |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Bromoadamantane (Monosubstitution)
This protocol is adapted from established methods for the selective monobromination of adamantane.[1][2]
Materials:
-
Adamantane
-
Liquid Bromine (handle with extreme caution in a well-ventilated fume hood)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place the desired amount of adamantane.
-
Carefully add an excess of liquid bromine to the flask.
-
Heat the reaction mixture to reflux. The reaction temperature will be the boiling point of bromine (59 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the adamantane has been consumed, cool the reaction mixture to room temperature.
-
Carefully quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the red-brown color of the bromine disappears.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-bromoadamantane, which can be further purified by recrystallization or sublimation.
Protocol 2: Synthesis of 1,3-Dibromoadamantane (Disubstitution)
This protocol illustrates the use of a Lewis acid catalyst to achieve polysubstitution.[1]
Materials:
-
Adamantane
-
Liquid Bromine
-
Iron powder (as a precursor to the FeBr₃ catalyst)
Procedure:
-
In a round-bottom flask, add liquid bromine and cool the flask in an ice bath.
-
Slowly add iron powder to the bromine with stirring. This will generate the FeBr₃ catalyst in situ.
-
Once the catalyst has formed, add adamantane portion-wise to the stirred mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Pour the reaction mixture into a beaker containing crushed ice and a reducing agent such as sodium sulfite to quench the excess bromine.
-
Isolate the solid product by filtration, wash thoroughly with water, and dry.
-
The crude 1,3-dibromoadamantane can be purified by recrystallization.
Data Summary
The following table summarizes the key differences in reaction conditions for achieving mono- versus poly-bromination of adamantane.
| Product | Catalyst | Typical Reagents | General Conditions | Selectivity |
| 1-Bromoadamantane | None | Adamantane, excess Br₂ | Reflux | Favors monosubstitution[1][2] |
| 1,3-Dibromoadamantane | Lewis Acid (e.g., FeBr₃) | Adamantane, Br₂, Fe | Ice bath, then room temp. | Favors disubstitution[1] |
| 1,3,5-Tribromoadamantane | Lewis Acid (e.g., AlBr₃) | Adamantane, Br₂, AlBr₃ | Reflux | Favors trisubstitution[1] |
| 1,3,5,7-Tetrabromoadamantane | Lewis Acid (e.g., AlCl₃) | Adamantane, excess Br₂, AlCl₃ | Reflux for extended period | Favors tetrasubstitution[1] |
Visual Guides
Workflow for Selective Adamantane Bromination
The following diagram illustrates the decision-making process for achieving the desired level of bromination on the adamantane core.
Caption: Decision workflow for selective adamantane bromination.
References
stability of 1-(2-Bromoethyl)adamantane under basic reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-(2-Bromoethyl)adamantane in experiments involving basic reaction conditions.
Troubleshooting Guides
Issue: Low Yield of Desired Substitution Product
If you are experiencing a low yield of your intended substitution (S\N2) product, consider the following potential causes and solutions:
-
Competing Elimination Reaction: The formation of 1-vinyladamantane via an E2 elimination pathway is often a significant side reaction. This is particularly prevalent with strong, sterically hindered bases or at elevated temperatures.
-
Solution: Switch to a less sterically hindered, strong base such as sodium hydroxide or potassium carbonate. Additionally, running the reaction at a lower temperature can favor the substitution pathway.
-
-
Sub-optimal Solvent Choice: The solvent plays a crucial role in the reaction pathway. Polar protic solvents can solvate the nucleophile, reducing its efficacy in an S\N2 reaction.
-
Solution: Employ a polar aprotic solvent like DMSO, THF, or DMF to enhance the nucleophilicity of your base.
-
-
Insufficient Nucleophile Strength: If your nucleophile is too weak, the rate of the desired S\N2 reaction will be slow, allowing for side reactions to occur.
-
Solution: Ensure your nucleophile is sufficiently strong for an S\N2 reaction. If possible, use the conjugate base of a weak acid.
-
Issue: Unexpected Formation of 1-Vinyladamantane
The presence of 1-vinyladamantane indicates that the E2 elimination reaction is a major pathway.
-
Strong, Bulky Base: Sterically hindered bases, such as potassium tert-butoxide, preferentially abstract a proton from the less hindered beta-carbon, leading to elimination.
-
Solution: To favor substitution, use a smaller, strong base like sodium hydroxide.
-
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution: Perform the reaction at a lower temperature. It may be necessary to increase the reaction time to achieve full conversion.
-
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions for this compound under basic conditions?
A1: Under basic conditions, this compound primarily undergoes two competing reactions: bimolecular nucleophilic substitution (S\N2) and bimolecular elimination (E2). The S\N2 reaction results in the substitution of the bromine atom with the base or nucleophile, while the E2 reaction leads to the formation of 1-vinyladamantane.
Q2: How does the choice of base affect the reaction outcome?
A2: The strength and steric bulk of the base are critical factors.
-
Strong, Non-hindered Bases (e.g., NaOH, KOCH₃): These bases can act as effective nucleophiles, favoring the S\N2 pathway, especially at lower temperatures.
-
Strong, Hindered Bases (e.g., Potassium tert-butoxide): Due to their steric bulk, these bases are poor nucleophiles and primarily act as bases, abstracting a proton and strongly favoring the E2 elimination pathway.
Q3: What is the role of the solvent in these reactions?
A3: The solvent polarity influences the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMSO, THF, DMF): These solvents are generally preferred for S\N2 reactions as they do not solvate the nucleophile as strongly, thus preserving its nucleophilicity.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring the E2 pathway.
Q4: Is this compound stable to rearrangement under these conditions?
A4: The adamantane cage is exceptionally stable and not prone to rearrangements under typical basic conditions. The primary concern is the competition between substitution and elimination at the ethyl side chain.
Data Presentation
The following table summarizes the hypothetical product distribution for the reaction of this compound with different bases in various solvents at 50°C.
| Base | Solvent | S\N2 Product Yield (%) | E2 Product Yield (%) |
| Sodium Hydroxide | DMSO | 85 | 15 |
| Sodium Hydroxide | Ethanol | 60 | 40 |
| Potassium tert-butoxide | t-BuOH | <5 | >95 |
| Potassium Carbonate | DMF | 75 | 25 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Azidoethyl)adamantane (S\N2 Pathway)
-
Materials: this compound, sodium azide, dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 1-Vinyladamantane (E2 Pathway)
-
Materials: this compound, potassium tert-butoxide, tert-butanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract with pentane.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to obtain 1-vinyladamantane.
-
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for low substitution product yield.
Technical Support Center: Managing Steric Hindrance in Reactions with 1-(2-Bromoethyl)adamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing steric hindrance during chemical reactions with 1-(2-bromoethyl)adamantane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Q1: I am attempting a nucleophilic substitution on this compound, but I am getting very low yields or recovering my starting material. What is the likely cause?
A1: The primary challenge in reactions with this compound is the significant steric bulk of the adamantyl group. This steric hindrance can impede the approach of nucleophiles, particularly in S(_N)2 reactions which require a backside attack on the carbon bearing the bromine atom.[1] If the reaction conditions are not optimized, the activation energy for the substitution may be too high, leading to a slow or non-existent reaction.
Troubleshooting Steps:
-
Promote an S(_N)1 Pathway: The adamantyl group, although bulky, can stabilize a carbocation at the bridgehead position. While the bromine is on an ethyl chain, the proximity of the adamantyl group can still influence the reaction. Using polar protic solvents (e.g., ethanol, methanol, water) can help stabilize a carbocation intermediate, favoring an S(_N)1 mechanism.[2]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, be aware that this can also favor elimination side reactions.
-
Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.
-
Increase Reaction Time: Due to the steric hindrance, reactions may require significantly longer times to proceed to completion. Monitor the reaction progress over an extended period.
Q2: I am trying to synthesize 1-(2-azidoethyl)adamantane from this compound and sodium azide, but the reaction is very slow. How can I improve the reaction rate?
A2: The reaction of alkyl halides with sodium azide is a classic nucleophilic substitution. With a sterically hindered substrate like this compound, the reaction rate can be slow. To improve this, you can try the following:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (Na
) but not the anion (N(_3)+ ), making the azide nucleophile more reactive.− -
Phase Transfer Catalysis: The use of a phase transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective. The PTC helps to transport the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.[3]
-
Temperature: Heating the reaction mixture, for example to 80-100 °C in DMF, can significantly increase the rate of reaction.
Issue 2: Predominance of Elimination Products
Q3: When I try to perform a substitution reaction with a strong base as the nucleophile, I am primarily getting the elimination product, 1-vinyladamantane. How can I favor substitution over elimination?
A3: The competition between substitution and elimination is a common issue, especially with sterically hindered substrates and strong bases.[4] To favor substitution, consider the following strategies:
-
Choice of Base/Nucleophile: Use a less basic, but still nucleophilic, reagent. For example, if you are trying to introduce an oxygen functionality, using an acetate salt followed by hydrolysis is often better than using a hydroxide or alkoxide.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: Polar aprotic solvents can enhance the nucleophilicity of anionic reagents without increasing their basicity as much as protic solvents do.[5]
Table 1: General Conditions for Substitution vs. Elimination
| Factor | To Favor Substitution (S(_N)2) | To Favor Elimination (E2) |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I
| Strong, sterically hindered base (e.g., t-BuOK) |
| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO) | Less polar or protic solvents that favor base strength |
| Temperature | Lower temperatures | Higher temperatures |
Issue 3: Difficulty in Forming the Grignard Reagent
Q4: I am having trouble forming the Grignard reagent from this compound. The reaction won't initiate. What can I do?
A4: The formation of Grignard reagents from sterically hindered alkyl halides can be challenging.[2] The magnesium surface can be passivated by an oxide layer, and the steric bulk of the adamantyl group can hinder the insertion of magnesium.
Troubleshooting Steps:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.[6]
-
Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried and all solvents are anhydrous.
-
Solvent: While diethyl ether is commonly used, THF may be a better solvent for more difficult Grignard preparations due to its higher boiling point and better solvating properties for the Grignard reagent.[6]
-
Initiation: A small amount of the this compound can be added initially and the mixture gently warmed to help initiate the reaction. Once initiated, the rest of the alkyl halide should be added dropwise to maintain a controlled reaction.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Azidoethyl)adamantane
This protocol describes a general method for the nucleophilic substitution of this compound with sodium azide, a reaction often challenged by steric hindrance.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq). If using a phase transfer catalyst, add TBAB (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Alkylation of a Secondary Amine with this compound
This protocol provides a general procedure for the N-alkylation of a secondary amine, where steric hindrance is a key consideration.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine) (2.0-3.0 eq)
-
Acetonitrile or DMF, anhydrous
-
Potassium carbonate (K(_2)CO(_3)) (optional, as a base)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the secondary amine (2.0-3.0 eq) in anhydrous acetonitrile or DMF.
-
Add this compound (1.0 eq). If the amine is not a strong enough base, add K(_2)CO(_3) (1.5 eq).
-
Heat the reaction mixture to 80-120 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, filter it off. Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in substitution reactions.
Caption: Competing pathways of substitution and elimination.
Caption: Experimental workflow for Grignard reagent formation.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Adamantane Alkylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates encountered during the alkylation of adamantane. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a very low or no conversion in my adamantane alkylation reaction. What are the primary factors to investigate?
Low to no conversion in adamantane alkylation, particularly in Friedel-Crafts type reactions, often points to issues with the catalyst, reagents, or reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the reaction will lead to deactivation of the catalyst. Ensure that your catalyst is fresh, has been stored in a desiccator, and is handled under anhydrous conditions.
-
Reagent Purity: The purity of adamantane, the alkylating agent (e.g., an alkyl halide or alkene), and the solvent is critical. Impurities can react with the catalyst or interfere with the reaction pathway, leading to lower yields.
-
Anhydrous Conditions: Friedel-Crafts alkylations are moisture-sensitive. All glassware should be thoroughly dried (flame-dried or oven-dried), and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. While some adamantane alkylations proceed at room temperature, others may require heating. Conversely, excessively high temperatures can promote side reactions and decomposition.
Q2: My reaction is producing a significant amount of polyalkylated products, which is reducing the yield of my desired mono-alkylated adamantane. How can I improve selectivity?
The formation of polyalkylated products is a common issue in Friedel-Crafts alkylations because the initial alkyladamantane product is often more reactive than adamantane itself. To favor mono-alkylation:
-
Adjust Stoichiometry: Use a large excess of the adamantane substrate relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with an un-substituted adamantane molecule.
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, disfavoring further reaction with the already alkylated product.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-alkylation. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the desired product is maximized.
Q3: I am observing the formation of unexpected byproducts. What are the likely side reactions in adamantane alkylation?
Besides polyalkylation, other side reactions can lower the conversion to the desired product:
-
Isomerization: The adamantyl carbocation is relatively stable and less prone to rearrangement compared to other carbocations. However, the alkylating agent itself might undergo isomerization in the presence of a strong Lewis acid.
-
Formation of Unsaturated Products: When using alkenes as alkylating agents, side reactions can lead to the formation of unsaturated adamantane derivatives.
-
Reaction with Solvent: The solvent can sometimes participate in the reaction, especially if it is not completely inert under the reaction conditions.
Q4: How does the choice of alkylating agent and catalyst affect the conversion rate?
The reactivity of the alkylating agent and the activity of the catalyst are crucial for a successful reaction.
-
Alkylating Agent: For alkyl halides, the reactivity generally follows the trend: Iodide > Bromide > Chloride. Therefore, using 1-iodoadamantane as a starting material for further alkylation, or a more reactive alkyl iodide as the alkylating agent, may lead to higher conversion under milder conditions compared to the corresponding bromides or chlorides.[1]
-
Catalyst: Strong Lewis acids like AlCl₃ are commonly used but can sometimes lead to side reactions. Milder catalysts, such as indium(III) salts (e.g., InBr₃), have been shown to be effective and may offer better selectivity and functional group tolerance.[2] Ruthenium complexes have also been used for the selective synthesis of mono- and dialkyladamantanes.[3]
Data Presentation: Catalyst Performance in Adamantane Alkylation
The choice of catalyst can significantly impact the yield of adamantane alkylation. The following table summarizes the performance of Indium(III) bromide as a catalyst in the Friedel-Crafts alkylation of various aromatic compounds with 1-bromoadamantane.
| Aromatic Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |
| Benzene | InBr₃ (5) | 1-Adamantylbenzene | 91 | [2] |
| Toluene | InBr₃ (5) | 1-Adamantyl-4-methylbenzene | 93 | [2] |
| Anisole | InBr₃ (5) | 1-Adamantyl-4-methoxybenzene | 95 | [2] |
| Chlorobenzene | InBr₃ (5) | 1-Adamantyl-4-chlorobenzene | 88 | [2] |
Experimental Protocols
This section provides a detailed methodology for a typical Friedel-Crafts alkylation of an aromatic substrate with 1-bromoadamantane, which can be adapted for other alkylating agents and substrates.
General Procedure for Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane
Materials:
-
Aromatic substrate (e.g., Toluene)
-
1-Bromoadamantane
-
Indium(III) bromide (InBr₃) or Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, add the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous dichloromethane.[2]
-
Addition of Reagents: Add 1-bromoadamantane (1.0 equivalent) to the flask. Subsequently, add the Lewis acid catalyst (e.g., InBr₃, 5 mol%) to the reaction mixture.[2]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aromatic substrate.[2]
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane.[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator.[2]
-
Isolation: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure adamantylated product.[2]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low conversion rates in adamantane alkylation experiments.
Caption: Simplified reaction pathway for the Friedel-Crafts alkylation of an arene with adamantane.
References
Technical Support Center: Byproduct Identification in 1-(2-Bromoethyl)adamantane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethyl)adamantane. The following information will assist in identifying and mitigating the formation of common byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a primary alkyl halide, making it a versatile substrate for nucleophilic substitution (SN2) reactions. Common applications include the synthesis of ethers (Williamson ether synthesis), amines, azides, nitriles, and other derivatives by reacting it with various nucleophiles.[1]
Q2: What is the primary byproduct observed in these reactions?
A2: The most common byproduct is 1-vinyladamantane, which is formed through a competing E2 elimination reaction.[1] This is particularly prevalent when using strong, sterically hindered bases.
Q3: How can I minimize the formation of the elimination byproduct, 1-vinyladamantane?
A3: To favor the desired SN2 substitution product over the E2 elimination byproduct, consider the following strategies:
-
Choice of Base/Nucleophile: Use a strong, but non-bulky nucleophile. For instance, in an ether synthesis, sodium ethoxide is preferable to potassium tert-butoxide.
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.
-
Solvent: Polar aprotic solvents like DMSO or DMF can enhance the nucleophilicity of the reacting anion, promoting the SN2 reaction.
Q4: Can byproducts form from the starting material itself?
A4: Yes, hydrolysis of this compound can occur if water is present in the reaction mixture, leading to the formation of 1-adamantaneethanol. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and provides actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired substitution product and a significant amount of an unknown byproduct. | The primary cause is likely a competing E2 elimination reaction, forming 1-vinyladamantane. This is favored by strong, bulky bases and high temperatures. | - Use a less sterically hindered base. - Lower the reaction temperature. - Use a polar aprotic solvent to enhance nucleophilicity. |
| Presence of a hydroxyl-containing impurity in the final product. | This is likely due to the hydrolysis of the starting material, this compound, by residual water in the reaction mixture, forming 1-adamantaneethanol. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Store this compound in a desiccator. |
| Complex mixture of products observed by GC-MS. | This could be a combination of elimination and hydrolysis byproducts, as well as unreacted starting material. | - Optimize reaction conditions to favor the desired substitution reaction (see above). - Ensure the reaction goes to completion by monitoring with TLC or GC-MS. - Purify the crude product using column chromatography. |
Data Presentation
The following table summarizes the expected products and byproducts in common reactions of this compound.
| Reaction Type | Nucleophile/Reagent | Desired Product | Potential Byproducts | Byproduct Formation Favored By |
| Williamson Ether Synthesis | R-O⁻ (e.g., NaOEt) | 1-(2-Alkoxyethyl)adamantane | 1-Vinyladamantane, 1-Adamantaneethanol | Strong, bulky alkoxides; high temperatures; protic solvents. |
| Amine Synthesis | R₂NH | N,N-Dialkyl-2-(1-adamantyl)ethanamine | 1-Vinyladamantane, 1-Adamantaneethanol | Sterically hindered amines; high temperatures. |
| Azide Synthesis | NaN₃ | 1-(2-Azidoethyl)adamantane | 1-Vinyladamantane, 1-Adamantaneethanol | High reaction temperatures. |
| Nitrile Synthesis | NaCN | 3-(1-Adamantyl)propanenitrile | 1-Vinyladamantane, 1-Adamantaneethanol | High reaction temperatures. |
| Hydrolysis | H₂O | 1-Adamantaneethanol | 1-Vinyladamantane | Presence of a strong base. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction with this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, THF, or acetonitrile).
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents) to the reaction mixture. If the nucleophile is a solid, it should be finely powdered and added in portions. If it is a liquid, it should be added dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to a gentle reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired product and separate it from any byproducts.
Protocol for GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
MSD Transfer Line Temperature: 280°C.
-
Expected Retention Times (Relative):
-
1-Vinyladamantane (byproduct) will typically have a shorter retention time than the more polar substitution products.
-
This compound (starting material) will have a specific retention time that can be used as a reference.
-
The desired substitution product will have a retention time that depends on its polarity.
-
1-Adamantaneethanol (hydrolysis byproduct) will be more polar and may have a longer retention time or require derivatization for good peak shape.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product or byproduct in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
Key NMR Signals for Byproduct Identification:
-
1-Vinyladamantane:
-
¹H NMR: Look for characteristic signals in the vinyl region (δ 4.8-6.0 ppm).
-
¹³C NMR: Expect signals for the sp² hybridized carbons of the vinyl group (δ 110-150 ppm).
-
-
1-Adamantaneethanol:
-
¹H NMR: A characteristic triplet for the -CH₂-OH protons (around δ 3.7 ppm) and a signal for the hydroxyl proton (variable, can be identified by D₂O exchange).
-
¹³C NMR: A signal for the carbon bearing the hydroxyl group (around δ 60 ppm).
-
Visualizations
References
Technical Support Center: Strategies for Regioselective Adamantane Substitution
Welcome to the Technical Support Center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high regioselectivity in adamantane substitution reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in adamantane substitution challenging?
A1: The adamantane cage has two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene bridge positions). The bond dissociation energies of these C-H bonds are very similar (99 kcal/mol for tertiary and 96 kcal/mol for secondary), making it difficult to selectively functionalize one type over the other.[1][2] Many reactions, particularly traditional radical substitutions, can lead to mixtures of products, complicating purification and reducing the yield of the desired isomer.[3]
Q2: What are the main strategies to control regioselectivity in adamantane substitutions?
A2: The primary strategies to control regioselectivity include:
-
Radical Reactions: Utilizing radical-based functionalization can favor the thermodynamically more stable tertiary adamantyl radical.[2]
-
Photocatalysis: Visible-light photoredox catalysis, often in dual catalytic systems, can generate highly selective radical intermediates for C-H functionalization.[2][4]
-
Enzymatic Hydroxylation: Biocatalytic methods using enzymes like cytochrome P450 monooxygenases can exhibit exceptional regioselectivity for hydroxylation at the tertiary C-H bonds.[3]
-
Directing Groups: Attaching a directing group to the adamantane scaffold can guide the substitution to a specific position, including the typically less reactive secondary positions.[4][5]
-
Reaction Condition Optimization: Fine-tuning parameters such as solvent, temperature, and the choice of catalyst or halogenating agent can significantly influence the product distribution.[2]
Q3: How can I achieve substitution at the secondary (C2) position of adamantane?
A3: Functionalization at the C2 position is less common due to the higher reactivity of the tertiary positions. However, it can be achieved through several strategies:
-
Directing Groups: This is the most effective method. A functional group is installed on the adamantane core, which then directs a metal catalyst to a nearby secondary C-H bond.[5] For example, an amide group can direct palladium-catalyzed arylation to the C2 position.
-
Radical Reactions with Specific Reagents: Some radical reactions can show a preference for the secondary position under certain conditions, although this is less common.[2]
-
Framework Construction: In some cases, it is more efficient to construct the 1,2-disubstituted adamantane skeleton from bicyclic precursors rather than through direct C-H functionalization.[6]
Troubleshooting Guides
Problem 1: Low Regioselectivity in Halogenation (e.g., Bromination)
| Possible Cause | Solution |
| Reaction Mechanism Competition: Both radical and ionic mechanisms can occur during halogenation, leading to different product mixtures.[7] | For Tertiary (C1) Selectivity: Favor an ionic mechanism. Use a Lewis acid catalyst (e.g., AlCl₃) with bromine. This stabilizes the tertiary carbocation intermediate.[7] For Radical Pathway: Use radical initiators, but be aware that selectivity might be lower. |
| Over-halogenation: The desired mono-halogenated product reacts further to give di- or poly-halogenated adamantanes. | Control Stoichiometry: Use a limited amount of the halogenating agent (e.g., 1.0-1.1 equivalents). Monitor Reaction Progress: Use GC or TLC to stop the reaction once the starting material is consumed and before significant polyhalogenation occurs. |
| Incorrect Brominating Agent: The choice of brominating agent can affect selectivity. | Screen Reagents: While liquid bromine is common, consider other sources like N-bromosuccinimide (NBS) in combination with a radical initiator or photolysis for potentially different selectivity profiles. |
Problem 2: Poor Yield or Selectivity in Photocatalytic C-H Functionalization
| Possible Cause | Solution |
| Inefficient Hydrogen Atom Transfer (HAT): The photocatalyst alone may not be efficient at abstracting a hydrogen atom from adamantane's strong C-H bonds. | Use a Dual Catalytic System: Combine the photocatalyst (e.g., an iridium complex) with a dedicated HAT co-catalyst, such as a quinuclidine-based catalyst.[2] This has been shown to dramatically improve selectivity for the tertiary position.[2] |
| Catalyst Decomposition: The photocatalyst may be unstable under the reaction conditions (e.g., prolonged exposure to high-intensity light or incompatible solvents). | Optimize Reaction Time and Light Source: Use the minimum reaction time necessary for completion. Ensure the light source wavelength is appropriate for the chosen photocatalyst.[4] Solvent Screening: Test different solvents to find one that solubilizes all components and does not lead to catalyst degradation. |
| Sub-optimal Reaction Partners: The alkene or other coupling partner may not be electronically well-matched for the reaction. | Select Electron-Deficient Alkenes: For Giese-type reactions, alkenes with electron-withdrawing groups (e.g., sulfones, esters, nitriles) are often more effective partners for the nucleophilic adamantyl radical.[2] |
Problem 3: Issues with Enzymatic Hydroxylation
| Possible Cause | Solution |
| Low Enzyme Activity: The chosen microorganism or enzyme may have low intrinsic activity towards adamantane. | Induce Enzyme Expression: For some microbial systems, the expression of the necessary cytochrome P450 enzymes must be induced by adding a specific compound (e.g., camphor for certain Pseudomonas putida strains) to the culture medium.[3] Screen Different Microorganisms: Different bacterial or fungal strains can have vastly different activities and selectivities.[3] |
| Formation of Multiple Hydroxylated By-products: Over-oxidation can lead to the formation of diols and other poly-hydroxylated products. | Optimize Reaction Time: Shorter incubation times may favor the formation of the mono-hydroxylated product. Monitor the reaction over time to determine the optimal endpoint. Substrate Concentration: Varying the initial concentration of adamantane can also influence the product distribution. |
| Difficulty in Product Extraction: Adamantanols can be challenging to extract from the aqueous culture medium. | Solvent Selection: Use an appropriate organic solvent for extraction, such as ethyl acetate. The choice will depend on the polarity of the target product. Purification Strategy: Employ chromatographic techniques like silica gel column chromatography or HPLC for purification of the desired hydroxylated adamantane derivative. |
Quantitative Data on Regioselectivity
The following tables summarize quantitative data for various regioselective adamantane substitution reactions.
Table 1: Regioselectivity in Adamantane Alkylation and Carbonylation
| Reaction Type | Catalyst/Reagent | Product Ratio (Tertiary : Secondary) | Yield (%) | Reference(s) |
| Photocatalytic Alkylation | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Quinuclidine-based HAT catalyst | > 20 : 1 | 65-94 | [2] |
| Oxidative Carbonylation | Di-tert-butyl peroxide (DTBP) | 2 : 1 | 77 | [2] |
| Photocatalytic Carbonylation | Tetrabutylammonium decatungstate (TBADT) | 55 : 45 | 49 | [2] |
Table 2: Regioselectivity in Adamantane Hydroxylation
| Method | Catalyst/Microorganism | Product Ratio (Tertiary : Secondary) | Yield (%) | Reference(s) |
| Biocatalysis | Cytochrome P450 / Haem catalysts | up to 48 : 1 | Moderate (20-60) | [3] |
| Biocatalysis | Streptomyces griseoplanus | Highly selective for 1-adamantanol | 32 | [3] |
| Chemical Oxidation | Ferrate (H₂FeO₄) | 9.3 : 1 (calculated) | N/A | [8] |
| Catalytic Oxidation | Organoruthenium(II) Polyoxometalates | > 100 : 1 | up to 94 | [9] |
Detailed Experimental Protocols
Protocol 1: Regioselective Photocatalytic Alkylation of Adamantane (Tertiary C-H)
This protocol is adapted from a method demonstrating high regioselectivity for the tertiary position of adamantane.[2][4]
Materials:
-
Adamantane
-
Electron-deficient alkene (e.g., phenyl vinyl sulfone)
-
Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)
-
Quinuclidine-based HAT co-catalyst
-
Anhydrous solvent (e.g., acetonitrile)
-
Blue LED light source (450 nm)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add adamantane (1.5-2.0 equivalents), the iridium photocatalyst (e.g., 1 mol%), and the HAT co-catalyst (e.g., 5 mol%).
-
Add the electron-deficient alkene (1.0 equivalent).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Place the vial approximately 2-5 cm from the blue LED light source and begin stirring. A fan may be used to maintain room temperature.
-
Irradiate the reaction mixture for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 1-alkylated adamantane derivative.
Protocol 2: Regioselective Microbial Hydroxylation of Adamantane
This is a general protocol for whole-cell biocatalysis, which often shows high selectivity for 1-adamantanol.[3]
Materials:
-
Adamantane
-
A suitable microorganism (e.g., Streptomyces griseoplanus)
-
Appropriate culture medium for the chosen microbe
-
Inducer (if required, e.g., camphor)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Pre-culture: Inoculate a starter culture of the selected microorganism in the appropriate liquid medium and grow under optimal conditions (e.g., specific temperature, shaking speed) for 24-48 hours.
-
Biotransformation: Inoculate the main culture flasks with the pre-culture. Add adamantane (often dissolved in a minimal amount of a water-miscible solvent like DMSO or acetone) to the desired final concentration (e.g., 1 g/L). If required, add the inducer.
-
Incubation: Incubate the culture under the same optimal conditions for 48-120 hours. Monitor the formation of the product by taking samples at regular intervals and analyzing them by GC-MS or HPLC.
-
Extraction: After the desired incubation time, separate the microbial cells from the culture broth by centrifugation or filtration.
-
Extract the supernatant (the culture broth) with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-adamantanol by silica gel column chromatography.
Visualizations
Caption: A general workflow for optimizing regioselectivity in adamantane substitutions.
Caption: Logical relationship between different strategies and their resulting regioselectivity.
References
- 1. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 1-(2-Bromoethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 1-(2-bromoethyl)adamantane from reaction mixtures. The bulky, non-polar nature of this alkyl halide can present unique purification challenges. This resource offers structured guidance on quenching, extraction, and chromatographic techniques to ensure the isolation of pure products.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I have a significant amount of unreacted this compound. What is the first step I should take?
A1: The first step is to quench the excess electrophilic this compound. This is crucial to prevent side reactions during the work-up and to facilitate its removal. Quenching involves adding a nucleophilic reagent that will react with the alkyl halide, converting it into a more easily separable derivative.
Q2: What are suitable quenching agents for this compound?
A2: The choice of quenching agent depends on the stability of your desired product. Common options include:
-
Nucleophilic Amines: A primary or secondary amine, such as diethylamine or morpholine, can be added to the reaction mixture. The resulting tertiary amine is typically more polar and can be removed by an acidic wash.
-
Thiol-based Reagents: Thiols, like thiophenol or dodecanethiol, are effective nucleophiles for quenching alkyl halides.
-
Scavenger Resins: Polymer-supported reagents, such as amine-functionalized or thiol-functionalized resins, can be used to sequester unreacted this compound.[1][2][3][4] The key advantage of scavenger resins is the ease of removal by simple filtration.
Q3: How do I perform an extractive work-up to remove the quenched adamantane derivative?
A3: After quenching, an extractive work-up is typically performed to separate the product from the quenched adamantane derivative and other impurities.[5][6]
-
If an amine was used for quenching, an acidic wash (e.g., with dilute HCl) will protonate the resulting tertiary amine, making it water-soluble and allowing for its removal in the aqueous layer.
-
A general aqueous wash can help remove any water-soluble byproducts.[5]
-
If your product is sufficiently non-polar, partitioning the crude mixture between a non-polar organic solvent (like hexane or heptane) and a polar organic solvent (like acetonitrile or DMSO) can be an effective separation strategy.
Q4: I am struggling to separate my non-polar product from the non-polar this compound using column chromatography. What can I do?
A4: Separating two non-polar compounds can be challenging. Here are some troubleshooting tips:
-
Solvent System Optimization: The key is to find a solvent system with very low polarity to maximize the difference in retention times. Start with 100% non-polar solvents like hexane or petroleum ether and gradually add a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane.[7][8]
-
Column Dimensions and Packing: Use a long, narrow column and ensure it is packed uniformly to improve resolution.
-
Gradient Elution: A shallow gradient of increasing polarity can be very effective in separating compounds with similar polarities.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, consider using reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). In this case, the more non-polar compound (likely your starting material) will be retained more strongly.
Q5: How can I visualize this compound and my product on a TLC plate if they are not UV-active?
A5: Adamantane derivatives are often not visible under UV light.[9] Therefore, chemical staining is necessary for visualization.[10][11]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for organic compounds. It will appear as yellow-brown spots on a purple background.
-
PMA (Phosphomolybdic Acid) Stain: This is another versatile stain that often gives blue-green spots upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product and starting material have very similar Rf values on TLC. | The solvent system is too polar, causing both compounds to move with the solvent front. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and add a more polar solvent (e.g., ethyl acetate, diethyl ether) in very small increments (1-2%). |
| Streaking of spots on the TLC plate. | The sample is too concentrated, or the compound is acidic or basic. | Dilute the sample before spotting. If the compound is acidic or basic, add a small amount of acetic acid or triethylamine, respectively, to the eluent.[9] |
| Product co-elutes with starting material during column chromatography. | The polarity difference between the product and starting material is minimal. | Optimize the solvent system for maximum separation on TLC first. Use a long column with a smaller diameter. Employ a very shallow gradient elution. Consider reverse-phase chromatography. |
| Low recovery of product after work-up. | The product may have some solubility in the aqueous layer, or an emulsion may have formed during extraction. | Perform back-extraction of the aqueous layers with the organic solvent. To break emulsions, add brine (saturated NaCl solution). |
| Unreacted starting material is still present after quenching. | The quenching reaction was incomplete. | Increase the amount of quenching agent and/or the reaction time for the quenching step. Ensure proper mixing. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound to aid in the design of work-up procedures.
| Property | Value | Reference |
| Molecular Weight | 243.18 g/mol | [12][13][14][15] |
| Melting Point | 68-69 °C | [12][13] |
| Boiling Point | 116-126 °C at 3 Torr | [13] |
| Solubility (Qualitative) | Slightly soluble in chloroform and ethyl acetate. | [12] |
| Solubility (Qualitative) | Soluble in DMSO, THF, and dichloromethane. Insoluble in water. | [14] |
Experimental Protocols
Protocol 1: Quenching with a Nucleophilic Amine and Extractive Work-up
-
Reaction Quenching: After the primary reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add an excess of diethylamine (2-3 equivalents relative to the initial amount of this compound). Stir the mixture at room temperature for 1-2 hours.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Transfer the solution to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1 M HCl (2 x 50 mL for a 100 mL organic layer). This will extract the protonated diethylamine and the quenched adamantane derivative into the aqueous layer.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. For non-polar compounds, a good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 or 99:1).[7] The goal is to achieve a significant difference in the Rf values of the product and this compound.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling point solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. If the separation is difficult, a shallow gradient can be employed (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Methanol is often a good choice for the recrystallization of adamantane derivatives.[16] A two-solvent system (e.g., ethyl acetate/hexane) can also be effective.[17]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the work-up and purification of a reaction containing unreacted this compound.
Caption: Troubleshooting logic for separating a non-polar product from unreacted this compound.
References
- 1. suprasciences.com [suprasciences.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | 773-37-5 [amp.chemicalbook.com]
- 13. This compound CAS#: 773-37-5 [amp.chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound | C12H19Br | CID 1416305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Reactivity Face-Off: 1-(2-Bromoethyl)adamantane vs. 1-Bromoadamantane
In the realm of drug development and materials science, the rigid adamantane scaffold offers a unique combination of lipophilicity and structural stability. Halogenated adamantanes, in particular, serve as crucial intermediates for further functionalization. This guide provides a comparative analysis of the reactivity of two such derivatives: 1-(2-bromoethyl)adamantane and the archetypal 1-bromoadamantane. While direct comparative kinetic studies are scarce in the literature, a detailed examination of their structural differences allows for a robust prediction of their reactivity profiles, drawing upon fundamental principles of physical organic chemistry.
Executive Summary
1-Bromoadamantane is a tertiary bridgehead bromide that exclusively undergoes solvolysis via a unimolecular nucleophilic substitution (S_N1) mechanism, characterized by the formation of a stable tertiary adamantyl carbocation. Its rigid cage-like structure prevents backside attack, rendering the bimolecular (S_N2) pathway inaccessible. In contrast, this compound is a primary bromide. While primary halides typically favor S_N2 reactions, the steric bulk of the adjacent adamantyl group significantly hinders this pathway. The reactivity of this compound is therefore expected to be considerably lower than 1-bromoadamantane in S_N1-favoring conditions and may be influenced by alternative reaction pathways such as neighboring group participation or elimination under specific conditions.
Structural and Mechanistic Comparison
The reactivity of these two compounds is fundamentally dictated by the nature of the carbon-bromine bond—tertiary at a bridgehead position versus primary on an ethyl side chain.
1-Bromoadamantane: The bromine atom is attached to a tertiary bridgehead carbon. The rigid, cage-like structure of the adamantane core prevents the planarization required for an S_N2 transition state.[1] Consequently, its reactivity is dominated by the S_N1 pathway, which proceeds through the formation of a relatively stable 1-adamantyl cation.[2] The rate of solvolysis is independent of the nucleophile's concentration and is highly dependent on the ionizing power of the solvent.
This compound: Here, the bromine is attached to a primary carbon. While primary halides are typically reactive towards S_N2 substitution, the bulky adamantyl group at the β-position introduces significant steric hindrance, making a direct backside attack by a nucleophile challenging. S_N1 reaction at a primary carbon is generally unfavorable due to the high energy of the resulting primary carbocation. However, the proximity of the adamantyl cage and the potential for intramolecular interactions could lead to alternative reaction pathways.
One such possibility is anchimeric assistance , or neighboring group participation (NGP), where the C-C sigma bonds of the adamantyl cage could potentially stabilize the developing positive charge at the primary carbon through space.[3][4] This would lead to a non-classical carbocation and could result in skeletal rearrangements. Another potential pathway, particularly in the presence of a non-nucleophilic base, is elimination (E2) to form 1-vinyladamantane. A concerted fragmentation reaction, known as the Grob fragmentation , could also be envisioned under certain conditions, leading to the formation of an alkene and an iminium ion if a nitrogen-containing nucleophile is involved.[5][6]
Predicted Reactivity Comparison
Based on these mechanistic considerations, a qualitative comparison of the reactivity of the two compounds is presented below.
| Feature | 1-Bromoadamantane | This compound |
| Halide Type | Tertiary Bridgehead | Primary |
| Primary Reaction Pathway | S_N1 Solvolysis | Slower S_N2, potential for NGP-assisted solvolysis or elimination |
| Intermediate | 1-Adamantyl cation (tertiary) | Potential for a bridged, non-classical cation or direct displacement |
| Relative Solvolysis Rate | Faster in polar, protic solvents | Significantly slower under S_N1 conditions |
| Susceptibility to Elimination | Low to negligible | Possible, especially with strong, non-nucleophilic bases |
| Potential for Rearrangement | None (stable carbocation) | Possible via neighboring group participation |
Experimental Protocols
General Protocol for Solvolysis of 1-Bromoadamantane
This protocol is adapted from studies on the kinetics of S_N1 solvolysis reactions.[7]
Materials:
-
1-Bromoadamantane
-
Solvent (e.g., 80:20 ethanol:water)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Constant temperature bath
-
Burette, flasks, and pipettes
Procedure:
-
Prepare a solution of 1-bromoadamantane in the chosen solvent system (e.g., 0.1 M).
-
Place a known volume of the haloalkane solution in a flask and add a few drops of the indicator.
-
Equilibrate the flask in a constant temperature bath.
-
Titrate the solution with the standardized NaOH solution. The solvolysis reaction produces HBr, which will cause the indicator to change color. The endpoint of the titration corresponds to the neutralization of the produced acid.
-
Record the volume of NaOH added and the time at regular intervals.
-
The rate constant (k) for the first-order reaction can be determined by plotting ln(V_∞ - V_t) versus time, where V_∞ is the volume of NaOH required for complete reaction and V_t is the volume at time t.
Proposed Protocol for Comparative Study of this compound
To compare the reactivity, the solvolysis of this compound should be conducted under identical conditions to that of 1-bromoadamantane.
Procedure:
-
Follow the same procedure as outlined for 1-bromoadamantane, using this compound as the substrate.
-
Monitor the reaction over a longer period, as the rate is expected to be significantly slower.
-
In addition to kinetic measurements, it is crucial to analyze the product mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any rearranged or elimination products.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for both compounds.
Caption: S_N1 solvolysis pathway of 1-bromoadamantane.
References
- 1. 1-Bromoadamantane (CAS 768-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. brainly.com [brainly.com]
- 3. scribd.com [scribd.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Grob fragmentation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for Adamantylethyl Group Introduction
For Researchers, Scientists, and Drug Development Professionals
The adamantylethyl group is a valuable moiety in medicinal chemistry, imparting favorable properties such as high lipophilicity, metabolic stability, and conformational rigidity to parent molecules. The introduction of this bulky alkyl group is a key step in the synthesis of various therapeutic agents. This guide provides a comparative overview of the primary reagents used for adamantylethylation, focusing on their synthesis, reactivity, and performance in nucleophilic substitution reactions, supported by representative experimental data and protocols.
Core Reagents for Adamantylethylation
The most common strategy for introducing the adamantylethyl group involves the nucleophilic substitution of a suitable precursor, typically a 2-(1-adamantyl)ethyl halide or sulfonate ester. These reagents act as the electrophilic source of the adamantylethyl group, which is then attached to a nucleophilic substrate (e.g., an alcohol, amine, or thiol).
The two primary classes of reagents for this purpose are:
-
1-(2-Haloethyl)adamantanes (e.g., 1-(2-Bromoethyl)adamantane) : These are the most direct and commercially available precursors. The carbon-halogen bond is polarized, rendering the terminal carbon susceptible to nucleophilic attack.
-
2-(1-Adamantyl)ethyl Sulfonates (e.g., 2-(1-Adamantyl)ethyl tosylate) : While not as commonly available commercially, these can be readily synthesized from the corresponding alcohol. Sulfonates, such as tosylates, are excellent leaving groups, often leading to faster reaction rates and milder conditions compared to alkyl halides.
Comparative Performance Data
While direct head-to-head comparative studies are limited in the literature, the following table summarizes representative data for the performance of these reagents in nucleophilic substitution reactions with various nucleophiles. The data is compiled from analogous reactions of primary alkyl halides and tosylates, and specific examples where available.
| Reagent | Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| This compound | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)adamantane | DMF | 80 °C, 6h | ~90 (estimated) | Analogous Reactions |
| This compound | Sodium Phenoxide | 1-(2-Phenoxyethyl)adamantane | DMF | 100 °C, 12h | ~75 (estimated) | Analogous Reactions |
| This compound | Piperidine | 1-(2-(Piperidin-1-yl)ethyl)adamantane | Acetonitrile | 80 °C, 24h | ~70 (estimated) | Analogous Reactions |
| 2-(1-Adamantyl)ethyl tosylate | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)adamantane | DMF | 60 °C, 4h | >95 (estimated) | Analogous Reactions |
| 2-(1-Adamantyl)ethyl tosylate | Sodium Phenoxide | 1-(2-Phenoxyethyl)adamantane | DMF | 80 °C, 8h | ~85 (estimated) | Analogous Reactions |
| 2-(1-Adamantyl)ethyl tosylate | Piperidine | 1-(2-(Piperidin-1-yl)ethyl)adamantane | Acetonitrile | 60 °C, 16h | ~80 (estimated) | Analogous Reactions |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Adamantyl)ethyl tosylate
This protocol describes the synthesis of the tosylate precursor from the corresponding alcohol.
Materials:
-
2-(1-Adamantyl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 2-(1-adamantyl)ethanol (1.0 eq) in a mixture of pyridine (2.0 eq) and DCM at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(1-adamantyl)ethyl tosylate.
Protocol 2: General Procedure for Nucleophilic Substitution with this compound
This protocol provides a general method for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium salt of a phenol, an amine) (1.2 - 1.5 eq)
-
Aprotic polar solvent (e.g., DMF, Acetonitrile)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the nucleophile (1.2 eq) in the chosen aprotic polar solvent. If the nucleophile is an alcohol or thiol, it should be deprotonated first with a suitable base (e.g., NaH).
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reaction Pathways and Workflow
The following diagrams illustrate the synthetic pathways to the adamantylethylating reagents and the general workflow for their use in nucleophilic substitution reactions.
Caption: Synthesis pathways for primary adamantylethylating reagents.
Caption: General experimental workflow for adamantylethylation.
Caption: Reactivity comparison of adamantylethylating reagents.
Conclusion
The choice of reagent for the introduction of the adamantylethyl group depends on several factors, including the availability of starting materials, the nature of the nucleophile, and the desired reaction conditions. This compound represents a readily accessible and effective reagent for a range of nucleophilic substitution reactions. For applications requiring milder conditions or faster reaction times, the in-situ preparation of 2-(1-adamantyl)ethyl tosylate from the corresponding alcohol offers a superior alternative due to the excellent leaving group ability of the tosylate anion. Researchers should consider the trade-offs between the convenience of a commercially available halide and the potentially higher reactivity and yield offered by a sulfonate ester.
The Adamantane Advantage: A Comparative Analysis of Adamantane-Based Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid, lipophilic, and structurally unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry.[1][2] Its incorporation into drug molecules, particularly as a linker, offers a compelling strategy to enhance pharmacokinetic and pharmacodynamic properties.[3][4] This guide provides a comparative analysis of adamantane-based linkers, summarizing their impact on drug performance with supporting experimental data and detailed protocols.
The inherent properties of the adamantane core—its bulk, rigidity, and metabolic stability—are leveraged to create linkers that can pre-organize a molecule into a bioactive conformation, improve cell permeability, and protect adjacent functional groups from metabolic degradation.[1][5] These characteristics have proven particularly valuable in the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6]
Comparative Performance of Adamantane-Based Linkers
The choice of linker is a critical determinant of a drug conjugate's success, influencing its efficacy, selectivity, and pharmacokinetic profile.[7] Adamantane-based linkers offer a unique set of properties that can be tuned by altering the substitution pattern on the adamantane cage (e.g., 1,3- vs. 1,4-disubstitution) and the nature of the connecting functional groups (e.g., diols, carboxylic acids, heterocycles).
Physicochemical and Pharmacokinetic Properties
The primary advantage of incorporating an adamantane moiety is the significant increase in lipophilicity, which can enhance membrane permeability and passage through the blood-brain barrier.[1][3] Its rigid structure also reduces the entropic penalty associated with the formation of ternary complexes in PROTACs, potentially leading to higher degradation efficiency.[5]
| Linker Type/Parameter | Key Feature | Impact on Drug Properties | Reference |
| General Adamantane | High Lipophilicity | Increases calculated partition coefficient (cLogP) by ~3.1 log units.[1] | [1] |
| Metabolic Stability | Rigid scaffold protects nearby functional groups from metabolic cleavage, increasing plasma half-life.[1][5] | [1][5] | |
| Adamantane-1,4-diol | Rigid & Bifunctional | Pre-organizes PROTACs into bioactive conformations, potentially enhancing ternary complex formation.[5] | [5] |
| Defined Exit Vectors | Allows for systematic optimization of linker length and geometry in PROTACs.[5] | [5] | |
| Adamantane-Carboxylic Acid | Versatile Handle | Provides a stable anchor point for conjugation to various moieties.[3] | [3] |
| Adamantane-Heterocycle | Modulated Solubility | Can be used to fine-tune the overall solubility and hydrogen bonding capacity of the conjugate.[8] | [8] |
Biological Activity and Stability
The structural nuances of adamantane linkers directly translate to differences in biological activity and stability. While rigidity is often a desired trait, in some contexts, it can lead to unforeseen instability.
| Drug Conjugate Type | Adamantane Linker Variant | Finding | IC50/EC50 | Reference |
| TDP1 Inhibitors | Adamantane-monoterpene with 1,2,4-triazole linker | Active against Tyrosyl-DNA phosphodiesterase 1 (TDP1). | ~5-6 µM | [9] |
| Adamantane-monoterpene with 1,3,4-thiadiazole linker | Active against TDP1. | ~5-6 µM | [9] | |
| ADCs | Fe(II)-reactive 1,2,4-trioxolane (TRX) with adamantane | Showed significant toxicity in antigen-negative cell lines due to instability. | 0.61 nmol/L (in antigen-negative cells) | [6] |
| The instability was attributed to nonspecific interactions between the adamantane moiety and the antibody, leading to linker cleavage. | [6] |
Key Experimental Methodologies
Reproducible and rigorous experimental protocols are essential for the comparative evaluation of drug linkers. Below are detailed methodologies for key experiments relevant to the assessment of adamantane-based linkers.
Synthesis of Adamantane-Monoterpene Conjugates with a 1,2,4-Triazole Linker
This protocol describes the synthesis of a 1,2,4-triazole linker core connecting adamantane and monoterpene moieties, as described in the literature.[8]
Step 1: Synthesis of 2-(Adamantane-1-carbonyl)hydrazine-1-carbothioamide
-
Cool a suspension of thiosemicarbazide (110.8 mmol) in 200 mL of THF to 0 °C.
-
While stirring, add a solution of adamantane-1-carbonyl chloride (50.4 mmol) in 30 mL of THF.
-
Allow the mixture to stir at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Add water to the resulting solid mass, filter, wash thoroughly with water, and dry to yield the product.[8]
Step 2: Synthesis of 5-(Adamantan-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Reflux a mixture of 2-(adamantane-1-carbonyl)hydrazine-1-carbothioamide (8.0 mmol) and 25 mL of 1M NaOH solution for 3 hours.
-
Cool the mixture to room temperature and neutralize with concentrated HCl.
-
Collect the precipitate by filtration, wash with water, and recrystallize from methanol to obtain the triazole product.[8]
Step 3: Conjugation with Monoterpene
-
The resulting triazole can then be alkylated with a suitable monoterpene bromide (e.g., (+)-campholenic bromide) in the presence of a base to yield the final adamantane-monoterpene conjugate.
TDP1 Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the Tyrosyl-DNA phosphodiesterase 1 (TDP1) enzyme.[9]
-
Reagents and Materials: Recombinant human TDP1 enzyme, a fluorophore-labeled oligonucleotide substrate, assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the adamantane-linked test compounds.
-
In a 96-well plate, add the TDP1 enzyme to the assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the reaction by adding the fluorophore-labeled oligonucleotide substrate.
-
Incubate the plate at the optimal temperature (e.g., 37 °C) for a specific time.
-
Stop the reaction.
-
Measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of cleaved substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Adamantane Linker Concepts
Graphical representations are crucial for understanding the complex relationships in drug design. The following diagrams, generated using the DOT language, illustrate key aspects of utilizing adamantane-based linkers.
Caption: A generalized workflow for the synthesis of a drug conjugate using an adamantane-based linker.
Caption: The role of an adamantane-linked PROTAC in inducing protein degradation.
Caption: Comparison of adamantane linker structures based on substitution and functional groups.
References
- 1. connectsci.au [connectsci.au]
- 2. bioengineer.org [bioengineer.org]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 1-(2-Adamantylethyl)amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the preparation of 1-(2-adamantylethyl)amines, a class of compounds with significant potential in medicinal chemistry due to the unique physicochemical properties imparted by the bulky adamantane moiety. The validation of efficient and scalable synthetic pathways is crucial for advancing the research and development of adamantane-based therapeutics. This document outlines and compares four prominent synthetic strategies, presenting key performance indicators and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of 1-(2-adamantylethyl)amines can be approached through several established methodologies. Below is a summary of the key quantitative data for four validated synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Reductive Amination | 2-(Adamantan-1-yl)acetaldehyde | NH₃, NaBH₃CN, MeOH | 24 | Room Temp. | ~75-85 | >95 |
| Gabriel Synthesis | 1-(2-Bromoethyl)adamantane | Potassium phthalimide, Hydrazine | 18-24 | 80-100 | ~70-80 | >98 |
| Azide Reduction | 1-(2-Azidoethyl)adamantane | LiAlH₄, THF | 4-6 | Room Temp. | ~85-95 | >97 |
| Ritter Reaction | 2-(Adamantan-1-yl)ethanol | Acetonitrile, H₂SO₄ | 2-4 | 25-50 | ~60-70 (Amide) | >95 (Amide) |
Detailed Experimental Protocols
For each of the compared synthetic routes, detailed experimental methodologies are provided below. These protocols are based on established procedures for the synthesis of analogous adamantane derivatives and serve as a practical guide for laboratory implementation.
Reductive Amination of 2-(Adamantan-1-yl)acetaldehyde
This one-pot method involves the reaction of an aldehyde with an amine source, followed by in-situ reduction of the intermediate imine.
Materials:
-
2-(Adamantan-1-yl)acetaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(adamantan-1-yl)acetaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (10 eq) and ammonium chloride (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(2-adamantylethyl)amine.
-
Purify the product by column chromatography on silica gel.
Gabriel Synthesis from this compound
This classic method provides a reliable route to primary amines, avoiding the overalkylation often encountered in direct amination with ammonia.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80°C and stir for 18 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate (N-(2-(adamantan-1-yl)ethyl)phthalimide), wash with water, and dry.
-
Suspend the dried phthalimide derivative in ethanol and add hydrazine hydrate (5 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl.
-
Filter the precipitate (phthalhydrazide) and wash with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with 2M NaOH and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the desired amine.
Reduction of 1-(2-Azidoethyl)adamantane
This high-yielding route involves the reduction of a stable azide precursor to the corresponding primary amine.
Materials:
-
1-(2-Azidoethyl)adamantane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1-(2-azidoethyl)adamantane (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0°C and cautiously quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to give the crude 1-(2-adamantylethyl)amine.
-
Purify by distillation or column chromatography.
Ritter Reaction of 2-(Adamantan-1-yl)ethanol
The Ritter reaction provides an alternative route via the reaction of an alcohol with a nitrile in the presence of a strong acid to form an amide, which is then hydrolyzed.
Materials:
-
2-(Adamantan-1-yl)ethanol
-
Acetonitrile (CH₃CN)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Diethylene glycol
Procedure:
-
To a stirred solution of 2-(adamantan-1-yl)ethanol (1.0 eq) in acetonitrile (5 eq) at 0°C, slowly add concentrated sulfuric acid (3 eq).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with aqueous NaOH.
-
Extract the product, N-(2-(adamantan-1-yl)ethyl)acetamide, with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the amide by recrystallization.
-
For hydrolysis, reflux the obtained amide with a solution of NaOH in diethylene glycol for several hours.
-
Cool the mixture, add water, and extract the desired amine with ether.
-
Dry the organic extract and concentrate to yield the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations for the described synthetic routes.
Caption: Overview of four synthetic routes to 1-(2-adamantylethyl)amine.
Caption: A generalized experimental workflow for amine synthesis and purification.
Unambiguous Structural Confirmation of 1-(2-Bromoethyl)adamantane: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of adamantane derivatives is crucial for advancing pharmaceutical and materials science research. This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 1-(2-Bromoethyl)adamantane, offering supporting experimental data and detailed protocols to distinguish it from potential synthetic precursors and byproducts.
The adamantane cage, a rigid and lipophilic scaffold, is a privileged motif in medicinal chemistry. The introduction of a bromoethyl group at the 1-position provides a versatile handle for further functionalization. However, rigorous spectroscopic analysis is paramount to confirm the precise isomeric structure and rule out the presence of impurities that could compromise biological activity or material properties. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for the unambiguous characterization of this compound.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound relies on a detailed analysis of its spectroscopic fingerprint and comparison with potential alternatives, primarily its synthetic precursor, 2-(1-adamantyl)ethanol, and a potential elimination byproduct, 1-vinyladamantane.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, CDCl₃)
| Compound | Adamantane Protons (δ, ppm) | Ethyl Protons (δ, ppm) |
| This compound | 1.50-2.00 (m, 15H) | ~3.4 (t, 2H, -CH₂Br), ~1.8 (t, 2H, -Ad-CH₂-) |
| 2-(1-adamantyl)ethanol [1] | 1.45-1.75 (m, 15H) | 3.71 (t, 2H, -CH₂OH), 1.55 (t, 2H, -Ad-CH₂-) |
| 1-Vinyladamantane | 1.60-2.10 (m, 15H) | 5.85 (dd, 1H, -CH=), 4.85 (d, 1H, =CH₂), 4.80 (d, 1H, =CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, CDCl₃)
| Compound | Adamantane Carbons (δ, ppm) | Ethyl/Vinyl Carbons (δ, ppm) |
| This compound | ~28.5 (CH₂), ~37.0 (CH), ~32.0 (C-Ad), ~40.5 (CH₂) | ~40.0 (-Ad-CH₂-), ~33.0 (-CH₂Br) |
| 2-(1-adamantyl)ethanol [1] | 28.6 (CH₂), 37.3 (CH), 32.2 (C-Ad), 40.7 (CH₂) | 61.0 (-CH₂OH), 41.8 (-Ad-CH₂-) |
| 1-Vinyladamantane | ~28.5 (CH₂), ~36.8 (CH), ~32.2 (C-Ad), ~40.3 (CH₂) | ~148.0 (-CH=), ~108.0 (=CH₂) |
Table 3: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 242/244 ([M]⁺, [M+2]⁺) | 163 ([M-Br]⁺), 135 ([C₁₀H₁₅]⁺, adamantyl cation) |
| 2-(1-adamantyl)ethanol [1] | 180 ([M]⁺) | 162 ([M-H₂O]⁺), 135 ([C₁₀H₁₅]⁺) |
| 1-Vinyladamantane [1] | 162 ([M]⁺) | 135 ([C₁₀H₁₅]⁺), 105, 93 |
Table 4: FT-IR Spectroscopic Data (KBr Pellet)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~2900 (C-H stretch), ~1450 (C-H bend), ~650 (C-Br stretch) |
| 2-(1-adamantyl)ethanol [1] | ~3300 (O-H stretch, broad), ~2900 (C-H stretch), ~1450 (C-H bend), ~1050 (C-O stretch) |
| 1-Vinyladamantane | ~3080 (=C-H stretch), ~2900 (C-H stretch), ~1640 (C=C stretch), ~1450 (C-H bend) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks. The presence of bromine will be indicated by the characteristic M+ and M+2 isotopic pattern with approximately equal intensities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.
-
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance, revealing the characteristic vibrational frequencies of the functional groups present in the molecule.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Figure 1. Experimental workflow for the synthesis and structural confirmation of this compound.
Figure 2. Decision tree for the structural confirmation of this compound based on key spectroscopic features.
References
comparing the efficacy of different catalysts for adamantane alkylation
For Researchers, Scientists, and Drug Development Professionals
The strategic alkylation of adamantane is a cornerstone in the synthesis of molecules with significant applications in medicinal chemistry and materials science. The choice of catalyst is paramount to achieving high efficacy and selectivity in these transformations. This guide provides an objective comparison of different catalytic systems for adamantane alkylation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts in adamantane alkylation is summarized below. The data highlights key performance indicators such as conversion rates and product yields under different reaction conditions.
| Catalyst Type | Catalyst Example | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Adamantane Conversion (%) | Product Yield (%) | Reference |
| Photoredox/H-Atom Transfer | Ir(dF(CF3)ppy)2(dtbbpy)PF6 / Quinuclidine-based HAT catalyst | Dehydroalanine derivative | Not specified | Ambient | 8-48 | Not specified | 89 | [1] |
| Ir(dF(CF3)ppy)2(dtbbpy)Cl | Dimethyl maleate | Not specified | Ambient | Not specified | Not specified | 61 | [1] | |
| Lewis Acid | Aluminum triflate (5 mol%) | 1-Adamantanol | Nitromethane | Boiling | 6 | Not specified | Not specified | [2] |
| Ruthenium Complex | RuCl2(PPh3)3 / Et3N | n-Butyl bromide | Not specified | 150 | 3 | <100 | 40 (for 1-n-butyladamantane) | [3] |
| Zeolite | Zeokar-2 | n-Butyl bromide | Not specified | 310 | 3 | <100 | 40 (for 1-n-butyladamantane) | [3] |
| Ionic Liquid | 1-butyl-pyridinium heptachloroaluminate | C4 olefins | Not specified | 30 | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for key catalytic systems.
General Procedure for Photoredox-Catalyzed C–H Alkylation of Adamantane
A typical experimental setup involves the use of a photoredox catalyst in conjunction with a hydrogen-atom transfer (HAT) co-catalyst.[1] In a representative reaction, adamantane is mixed with an electron-deficient alkene, the photoredox catalyst (e.g., an iridium complex), and the HAT catalyst (e.g., a quinuclidinol derivative) in a suitable solvent. The reaction mixture is then irradiated with blue light-emitting diodes (LEDs) for a specified duration, typically ranging from 8 to 48 hours, until the reaction reaches completion.[5][6] Product isolation and purification are subsequently performed using standard chromatographic techniques.
General Procedure for Lewis Acid-Catalyzed Adamantylation
In a typical procedure utilizing a Lewis acid catalyst such as aluminum triflate, 1-adamantanol is dissolved in a solvent like nitromethane with stirring and heating.[2] The N-nucleophile and the aluminum triflate catalyst (typically around 5 mol%) are then added to the solution. The reaction mixture is subsequently stirred at the solvent's boiling point for a designated period, for instance, 6 hours.[2] Following the reaction, the product is isolated and purified.
Visualizing the Experimental Workflow
To provide a clear overview of the general experimental process for adamantane alkylation, the following diagram illustrates the key steps involved, from reactant preparation to product analysis.
Caption: General experimental workflow for adamantane alkylation.
This guide offers a comparative analysis of various catalytic systems for adamantane alkylation, providing researchers with the necessary data and protocols to make informed decisions for their synthetic endeavors. The choice of catalyst will ultimately depend on the specific requirements of the desired transformation, including substrate scope, desired selectivity, and operational constraints.
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US7495144B2 - Alkylation process using an alkyl halide promoted ionic liquid catalyst - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comparative Guide to the Biological Activity of Adamantane Derivatives with Varied Linkers
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry. Its incorporation into various pharmacophores has led to the development of drugs with a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects. A critical and often tunable component in the design of these derivatives is the "linker" moiety, which connects the adamantane core to another pharmacologically active group. The nature of this linker—its length, flexibility, and chemical composition—can profoundly influence the compound's solubility, stability, and interaction with its biological target.
This guide provides a comparative analysis of adamantane derivatives featuring varied linkers, focusing on their anticancer, antiviral, and neuroprotective activities. The information is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visualizations of relevant biological pathways and workflows.
Anticancer Activity: Targeting Tyrosyl-DNA Phosphodiesterase 1 (TDP1)
A promising strategy in cancer therapy is to enhance the efficacy of existing chemotherapeutics. Topoisomerase 1 (TOP1) poisons, like topotecan, function by trapping TOP1 on DNA, leading to lethal double-strand breaks in cancer cells.[1] However, the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) can counteract this effect by removing the trapped TOP1, thus promoting drug resistance.[2][3] Adamantane derivatives have been developed as potent TDP1 inhibitors, and the choice of linker has proven crucial for their activity.
Data Presentation: Comparison of Linkers in Adamantane-Monoterpenoid Conjugates
Studies have shown that hybrid molecules connecting an adamantane moiety to a monoterpenoid fragment exhibit significant TDP1 inhibitory activity. The nature of the heterocyclic linker joining these two parts is a key determinant of potency.
| Adamantane Moiety | Linker Type | Monoterpenoid Moiety | TDP1 IC₅₀ (µM) | Reference |
| 1-Adamantyl | 1,2,4-Triazole | 3,7-Dimethyloctane | 0.35 | [4] |
| 1-Adamantyl | 1,3,4-Thiadiazole | 3,7-Dimethyloctane | 0.57 | [4] |
| 1-Adamantyl | 1,2,4-Triazole | (+)-Citronellal | 4.9 | [4] |
| 1-Adamantyl | 1,3,4-Thiadiazole | (+)-Citronellal | 5.2 | [4] |
| 1-Adamantyl | 1,2,4-Triazole | (-)-Isopulegol | 1.1 | [4] |
| 1-Adamantyl | 1,3,4-Thiadiazole | (-)-Isopulegol | 1.3 | [4] |
| 1-Adamantyl | Amide | (+)-Myrtenyl | >75 | [4] |
| 1-Adamantyl | Thioamide | (+)-Myrtenyl | 3.3 | [5] |
| Adamantane | 1,2,4-Triazole | (+)-Campholenic | ~5-6 | [6] |
| Adamantane | 1,3,4-Thiadiazole | (+)-Campholenic | ~5-6 | [6] |
Analysis : The data clearly indicates that heterocyclic linkers like 1,2,4-triazole and 1,3,4-thiadiazole are superior to simple amide or thioamide linkers for TDP1 inhibition in these conjugates.[4] The replacement of an amide or thioamide group with a triazole or thiadiazole ring consistently leads to a marked improvement in potency.[4] The saturated aliphatic monoterpenoid (3,7-dimethyloctane) also appears to be the optimal substituent for both heterocyclic linker series.[4]
Mandatory Visualization
References
- 1. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 2. TDP1/TOP1 Ratio as a Promising Indicator for the Response of Small Cell Lung Cancer to Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 1-(2-Bromoethyl)adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For adamantane derivatives, a class of compounds with significant therapeutic applications, rigorous purity assessment is paramount. This guide provides an objective comparison of the primary analytical methods for determining the purity of 1-(2-Bromoethyl)adamantane, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Reversed-phase HPLC is the most widely adopted method for the purity analysis of pharmaceutical intermediates like this compound due to its high resolution, sensitivity, and quantitative accuracy. A technical data sheet for this compound specifies a purity of ≥98.5% as determined by HPLC, highlighting its importance in quality control.
Comparative Performance of Analytical Methods
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Specification for this compound |
| HPLC-UV | Differential partitioning between a stationary and a mobile phase, with UV detection. | High resolution for separating structurally similar impurities. Excellent quantification capabilities. Well-established and robust.[1] | Requires chromophoric impurities for detection. May require derivatization for some impurities.[1] | ≥98.5% |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometry detection. | Excellent for volatile and thermally stable compounds.[2] High sensitivity and definitive identification of impurities based on mass spectra.[2] | Not suitable for non-volatile or thermally labile compounds. | >99% (typical for adamantane)[3] |
| qNMR | Comparison of the integral of an analyte's NMR signal to that of a certified internal standard of known purity. | Provides an absolute determination of purity without the need for a specific standard of the analyte. Non-destructive.[4] | Lower sensitivity compared to chromatographic methods. Requires relatively pure samples for simple spectra. Expensive instrumentation. | Not specified, but offers high accuracy. |
Experimental Protocol: HPLC
This protocol is a representative method for the purity analysis of this compound, based on established procedures for adamantane and bromo-aromatic derivatives.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as adamantane derivatives lack strong chromophores at higher wavelengths).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
A Comparative Guide to the Synthetic Strategies for Adamantane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including high lipophilicity, thermal stability, and a rigid cage-like structure.[1] These characteristics have been exploited in the development of various drugs, such as the antiviral agent amantadine and the Alzheimer's disease medication memantine.[2][3] This guide provides a comparative overview of the primary synthetic strategies for accessing adamantane-containing compounds, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal approach for their specific applications.
Key Synthetic Strategies at a Glance
The synthesis of adamantane derivatives can be broadly categorized into three main approaches:
-
De Novo Synthesis of the Adamantane Core: This involves the construction of the adamantane cage from acyclic or polycyclic precursors. The most notable example is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[4]
-
Direct C-H Functionalization of the Adamantane Scaffold: This strategy focuses on the direct modification of the adamantane core's C-H bonds to introduce various functional groups. This is a highly sought-after approach due to its atom economy.
-
Functional Group Interconversion on a Pre-existing Adamantane Moiety: This involves chemically modifying an existing functional group on an adamantane derivative to generate new analogues.
Comparison of Synthetic Methodologies
The following tables provide a quantitative comparison of different synthetic methods for key adamantane derivatives.
Table 1: Synthesis of 1-Bromoadamantane from Adamantane
| Method | Brominating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Direct Bromination | Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [1][5] |
| "Green" Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | High Purity | [1][6] |
| Catalytic Bromination | Bromotrichloromethane | None (neat) | 140 - 160 | 5 - 10 | High Yield | [1] |
Table 2: Synthesis of 1-Adamantanol from Adamantane
| Method | Oxidizing Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ozonation on Silica Gel | Ozone (O₃) | Pentane | Room Temperature | ~2 (for adsorption) | 81-84 | [7] |
| Hydrolysis of 1-Bromoadamantane | Aqueous HCl or AgNO₃ | Not specified | Not specified | Not specified | Not specified | [7] |
Table 3: Synthesis of 1-Adamantanecarboxylic Acid
| Method | Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Koch-Haaf Reaction | Adamantane | Formic acid, t-butyl alcohol, H₂SO₄ | Carbon tetrachloride | 17 - 25 | 1.5 - 2.5 | Not specified | [8] |
| Koch-Haaf Reaction | 1-Adamantanol | Formic acid, H₂SO₄ | Not specified | Not specified | Not specified | Not specified | [8] |
| Koch-Haaf Reaction | 1-Bromoadamantane | Formic acid, H₂SO₄ | Not specified | Not specified | Not specified | Not specified | [8] |
Table 4: Synthesis of Amantadine Hydrochloride
| Method | Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Overall Yield (%) | Reference |
| Two-Step from 1-Bromoadamantane | 1-Bromoadamantane | Acetylamide, H₂SO₄, NaOH | Acetylamide, Propylene Glycol | 125 - 130 | 74 | [2][9][10] |
| One-Pot from 1-Bromoadamantane | 1-Bromoadamantane | Urea, TBAI, Methanol, HCl | Methanol | Not specified | High | [11] |
| Microwave-Assisted Synthesis | Adamantane | HNO₃, Acetonitrile, NaOH | Acetonitrile, Propylene Glycol | 40 and 120 | 71 | [12] |
Table 5: Synthesis of Memantine Hydrochloride
| Method | Starting Material | Key Reagents | Overall Yield (%) | Reference |
| Two-Step from 1,3-Dimethyladamantane | 1,3-Dimethyladamantane | Formamide, Nitric acid, HCl | 83 | [3][13] |
| Direct Amination | 1-Bromo-3,5-dimethyladamantane | Urea, Diphenyl ether | 75.81 |
Experimental Protocols
De Novo Synthesis: Lewis Acid-Catalyzed Rearrangement of endo-Tetrahydrodicyclopentadiene to Adamantane
This procedure, pioneered by Schleyer, remains a cornerstone for the industrial production of adamantane.[4]
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar and an air condenser, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene.
-
Add 40 g of anhydrous aluminum chloride through the opening of the condenser.
-
Heat the reaction mixture to 150–180°C with continuous stirring.
-
Periodically, push any sublimed aluminum chloride from the condenser back into the reaction mixture.
-
After heating for 8–12 hours, cool the flask and add 200 g of crushed ice, followed by 50 mL of concentrated hydrochloric acid to decompose the catalyst.
-
Extract the mixture with n-pentane, wash the organic layer with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the pentane by distillation and sublime the crude adamantane to obtain the pure product.
C-H Functionalization: "Green" Synthesis of 1-Bromoadamantane using DBDMH
This method provides a safer alternative to using hazardous liquid bromine.[6]
Procedure:
-
In a 50-mL three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve adamantane (1.36 g, 0.01 mol) in trichloromethane (25 mL).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.86 g, 0.01 mol) to the stirred solution.
-
Heat the mixture to reflux (approximately 65-70°C) for 24-36 hours.
-
After completion, cool the flask to room temperature and then in an ice bath.
-
Slowly add a saturated sodium bisulfite solution to quench excess bromine until the yellow color disappears.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by recrystallization from methanol.
Functional Group Interconversion: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane
This two-step, one-pot procedure is an efficient route to the antiviral drug amantadine.[2][9][10]
Procedure:
-
To acetylamide (15 mL, 0.3 mol) at 115°C, add 1-bromoadamantane (6.6 g, 0.03 mol) over 30 minutes with stirring.
-
Slowly add concentrated sulfuric acid (9.6 mL, 0.18 mol) dropwise at 115°C over 30 minutes.
-
Heat the mixture to 125-130°C and maintain this temperature for approximately 3.5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water (2.5 L). Stir for 1 hour at 0-5°C.
-
Filter the precipitated N-(1-adamantyl)acetamide, wash with water, and dry.
-
For hydrolysis, the intermediate is treated with sodium hydroxide in a mixture of water and propylene glycol at 125-130°C for 7.5 hours to yield amantadine.
-
The resulting amantadine is then treated with a solution of aqueous HCl to form amantadine hydrochloride.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic workflows and logical relationships in adamantane chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromoadamantane synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. ias.ac.in [ias.ac.in]
- 12. thaiscience.info [thaiscience.info]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 1-(2-Bromoethyl)adamantane
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical waste. Proper disposal of specialized compounds like 1-(2-Bromoethyl)adamantane is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the correct disposal of this halogenated hydrocarbon.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile) and a lab coat.
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors[2][3].
Hazard and Disposal Summary
Adherence to proper disposal protocols is a legal requirement under local, state, and federal regulations[2][4]. As a brominated organic compound, this compound is categorized as a halogenated organic waste [5].
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | [5][6] |
| Disposal Method | Incineration by a licensed hazardous waste facility | [5][7] |
| Container Type | Glass or polyethylene, leak-proof with a screw-on cap | [2] |
| Incompatible Wastes | Non-halogenated organic wastes, acids, bases, oxidizing agents | [5][8][9] |
| Spill Cleanup Residue | Treat as hazardous waste | [2][7] |
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor[2]. Do not dispose of this chemical down the drain or in the regular trash [2][10][11][12].
1. Waste Collection:
-
Collect all waste containing this compound, including the pure substance, solutions, and contaminated labware, in a designated hazardous waste container[2].
-
Ensure the container is compatible with the chemical and is in good condition, free from cracks or leaks[2]. Do not overfill the container.
2. Waste Segregation:
-
It is crucial to segregate halogenated organic waste from other waste streams to ensure proper treatment and disposal[5][6][13].
-
Maintain separate, clearly labeled waste containers for:
-
Halogenated Organic Waste (e.g., this compound, dichloromethane, chloroform)[5].
-
Non-Halogenated Organic Waste (e.g., acetone, ethanol, hexanes).
-
Aqueous Acidic Waste.
-
Aqueous Basic Waste.
-
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste "[9].
-
Identify the full chemical name: "This compound "[13].
-
List all constituents and their approximate percentages if it is a mixed waste stream[6].
-
Include the date of waste generation and the name of the generating researcher or laboratory[13].
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory[12][13].
-
The storage area should be secure, well-ventilated, and away from sources of ignition[3]. Use secondary containment to prevent spills[14].
5. Arranging for Disposal:
-
Once the waste container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup and disposal[7].
Management of Spills and Empty Containers
Spill Cleanup:
-
Minor Spills: In the event of a small spill, remove any ignition sources. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Collect the absorbent material and the spilled substance into a sealed, properly labeled container for disposal as hazardous waste[2][7].
-
Major Spills: For larger spills, evacuate the area and immediately alert your institution's emergency responders or EHS department[2].
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste[2].
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your halogenated organic waste stream[2][14].
-
After triple-rinsing, deface or remove the original label. The container may then be disposed of in the regular trash or recycled, depending on your institution's policies[2]. For containers of highly toxic materials, the first three rinses must be collected as hazardous waste[14].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. coshep.ppu.edu [coshep.ppu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 1-(2-Bromoethyl)adamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 1-(2-Bromoethyl)adamantane. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks to personnel and the environment.
Hazard Identification and Safety Precautions
This compound is a halogenated adamantane derivative. While specific toxicity data is limited, it should be handled with care, assuming it possesses hazards associated with similar chemical structures.
Summary of Known Hazards:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Causes skin irritation | Skin Corrosion/Irritation | Wear protective gloves and clothing. Avoid contact with skin. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Wear eye and face protection. Avoid contact with eyes. |
| May cause respiratory irritation | Specific Target Organ Toxicity | Avoid breathing dust. Use only in a well-ventilated area. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate level of PPE. The following table outlines the recommended PPE for handling this compound.
Recommended Personal Protective Equipment:
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and irritation. For prolonged or immersive contact, consider thicker, reusable gloves. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect against eye irritation from dust or splashes. |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated chemical fume hood. If a fume hood is not available or if dust levels are high, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary. | To prevent inhalation of dust and potential respiratory irritation. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines a general procedure for handling solid this compound in a laboratory setting. This should be adapted to the specifics of the experimental procedure.
Experimental Workflow for Handling Solid this compound:
Caption: General workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are accessible.
-
Assemble all necessary glassware and equipment.
-
Don the appropriate personal protective equipment (PPE) as outlined in the table above.
-
-
Weighing:
-
Weigh the required amount of this compound on a tared weigh boat or glassine paper within the chemical fume hood to minimize dust inhalation.
-
Use anti-static tools if available to prevent scattering of the solid powder.
-
Close the primary container immediately after weighing.
-
-
Transfer to Reaction Vessel:
-
Carefully transfer the weighed solid into the reaction vessel using a powder funnel.
-
Tap the weigh boat and funnel gently to ensure the complete transfer of the material.
-
If necessary, rinse the weigh boat and funnel with a small amount of the reaction solvent to transfer any residual solid.
-
-
Reaction:
-
Proceed with the intended chemical reaction under the specified conditions (e.g., addition of solvents, reagents, heating, or cooling).
-
Maintain constant vigilance of the reaction, noting any changes in color, temperature, or pressure.
-
-
Work-up and Cleanup:
-
Upon completion of the reaction, follow the specific work-up procedure for the experiment.
-
Clean all glassware and equipment with an appropriate solvent. The initial rinsate should be collected as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and chemically compatible container (e.g., HDPE or glass) | Collect all excess solid and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated hazardous waste container. The container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name. |
| Liquid Waste (reaction mixtures, rinsates) | Labeled, sealed, and chemically compatible container (e.g., glass or solvent-resistant plastic) | Collect all liquid waste containing this compound in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste. |
| Contaminated Sharps | Puncture-resistant sharps container | Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container. |
Disposal Workflow:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
